STAT3-IN-17
Description
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGJKNZQDBZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
STAT3-IN-17: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its aberrant activation is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. STAT3-IN-17 has emerged as a moderate inhibitor of STAT3 activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors. This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). This phosphorylation is a crucial step, as it induces the formation of STAT3 homodimers. These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. These target genes are involved in a wide array of cellular processes, including inflammation, cell cycle progression, and apoptosis.
While the precise binding site of this compound on the STAT3 protein has not been definitively elucidated in publicly available literature, its inhibitory action leads to a reduction in the phosphorylation of STAT3 at Tyr705. By preventing this key activation step, this compound effectively blocks the subsequent dimerization and nuclear translocation of STAT3, ultimately leading to the downregulation of its target gene expression.
The IL-6/JAK/STAT3 Signaling Pathway
A primary upstream activator of STAT3 is the IL-6 cytokine. The binding of IL-6 to its receptor (IL-6R) and the co-receptor gp130 initiates the activation of JAKs, leading to STAT3 phosphorylation and subsequent signaling. This compound's ability to inhibit STAT3 phosphorylation disrupts this cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay System |
| IC50 (STAT3 Inhibition) | 0.7 µM | HEK-Blue™ IL-6 Cells |
| IC50 (Antiproliferative) | 2.7 µM | HeLa Cells |
| Parameter | This compound | Nitazoxanide (Comparator) | Species | Dose |
| t1/2β (h) | 11.1 | 0.8 | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |
| Absolute Bioavailability (F) | 87.4% | 5.7% | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |
| Cmax (mg/L) | 20.7 | 1.0 | Rat | 5 mg/kg (i.g.) or 25 mg/kg (i.v.) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
HEK-Blue™ IL-6 Reporter Assay for STAT3 Inhibition
This assay is used to determine the inhibitory effect of compounds on the IL-6-induced STAT3 signaling pathway.
Principle: HEK-Blue™ IL-6 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT3-inducible promoter. Activation of the STAT3 pathway by IL-6 leads to the production and secretion of SEAP, which can be quantified using a colorimetric substrate.
Protocol:
-
Cell Seeding: Seed HEK-Blue™ IL-6 cells in a 96-well plate at a density of 5 x 104 cells/well in 180 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Add 20 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
IL-6 Stimulation: Add 20 µL of human IL-6 to a final concentration that induces a submaximal response (e.g., EC80) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-4 hours, or until a color change is visible.
-
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the IL-6 stimulated control and determine the IC50 value by non-linear regression analysis.
Western Blot for STAT3 Phosphorylation
This protocol is used to assess the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa or HEK293T) to 70-80% confluency. Treat with this compound at various concentrations for a specified time, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the first set of antibodies.
-
Re-probe the membrane with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
Off-Target Activity
It is important to note that this compound has been reported to exhibit off-target activity. It also inhibits pyruvate-ferredoxin oxidoreductase (PFOR) and has shown activity against the bacterium Helicobacter pylori. These activities should be considered when interpreting experimental results and evaluating its potential as a specific STAT3 inhibitor.
Conclusion
This compound is a valuable research tool for investigating the roles of the STAT3 signaling pathway in various biological processes. Its moderate inhibitory activity against STAT3 phosphorylation, coupled with favorable pharmacokinetic properties, makes it a useful compound for both in vitro and in vivo studies. However, its off-target effects warrant careful consideration in experimental design and data interpretation. Further research is required to fully elucidate its precise binding mechanism and its effects on the full spectrum of STAT3 downstream targets.
STAT3-IN-17: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet challenging, therapeutic target in oncology. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, driving proliferation, survival, and immune evasion. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of STAT3-IN-17, a novel small molecule inhibitor of the STAT3 pathway. Derived from the thiazolide scaffold of the FDA-approved drug Nitazoxanide, this compound (also referred to as compound 15 in its discovery publication) demonstrates potent and selective inhibition of STAT3 activity with a favorable pharmacokinetic profile, marking it as a promising candidate for further preclinical and clinical development.
Discovery of this compound: A Structure-Activity Relationship Study
This compound was identified through a systematic structure-activity relationship (SAR) study originating from the discovery that Nitazoxanide (NTZ), an anti-parasitic drug, moderately inhibits the STAT3 pathway.[1] The goal was to optimize the thiazolide scaffold to enhance STAT3 inhibitory potency and drug-like properties.
The discovery workflow involved the synthesis of a series of Nitazoxanide derivatives and their subsequent screening using a cell-based IL-6/JAK/STAT3 pathway activation assay. This initial screening identified compounds with improved potency over the parent molecule, NTZ. This compound emerged as a lead compound, demonstrating sub-micromolar efficacy in inhibiting the STAT3 pathway and potent anti-proliferative effects in cancer cell lines with constitutively active STAT3, such as HeLa cells.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The key steps involve the formation of an amide bond between a salicylic acid derivative and 2-amino-5-nitrothiazole, followed by an etherification reaction.
Experimental Protocol: Synthesis of 2-((3-chlorobenzyl)oxy)-N-(5-nitrothiazol-2-yl)benzamide (this compound)
To a solution of 2-hydroxy-N-(5-nitrothiazol-2-yl)benzamide (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 eq) is added, and the mixture is stirred at room temperature. Subsequently, 1-(bromomethyl)-3-chlorobenzene (1.2 eq) is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
Biological Activity and Data
This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.
In Vitro STAT3 Pathway Inhibition
The inhibitory activity of this compound on the IL-6-induced STAT3 signaling pathway was assessed using HEK-Blue™ IL-6 cells. These cells are engineered with a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Inhibition of the STAT3 pathway results in a decrease in SEAP activity, which can be quantified colorimetrically.
| Compound | STAT3 Pathway Inhibition IC50 (µM)[1] |
| This compound (Compound 15) | 0.7 ± 0.1 |
| Nitazoxanide (NTZ) | 12.3 ± 1.8 |
| WP1066 (Reference Inhibitor) | 1.8 ± 0.2 |
Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines using the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM)[1] |
| HeLa | Cervical Cancer | 2.7 ± 0.1 |
| A549 | Lung Cancer | 3.5 ± 0.2 |
| U87MG | Glioblastoma | 1.9 ± 0.1 |
| MCF-7 | Breast Cancer | 4.1 ± 0.3 |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were evaluated in rats and compared to Nitazoxanide.[1]
| Parameter | This compound (Compound 15) | Nitazoxanide (NTZ) |
| Dose (mg/kg) | 5 (i.g.), 25 (i.v.) | 5 (i.g.), 25 (i.v.) |
| t1/2β (h) | 11.1 | 0.8 |
| Cmax (mg/L) | 20.7 | 1.0 |
| Absolute Bioavailability (F%) | 87.4 | 5.7 |
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation event is critical for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn regulates the transcription of target genes involved in cell proliferation and survival.
Key Experimental Protocols
HEK-Blue™ IL-6 STAT3 Pathway Assay
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Cell Seeding: HEK-Blue™ IL-6 cells are seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.
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Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
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Stimulation: Recombinant human IL-6 is added to the wells to stimulate the STAT3 pathway, and the plate is incubated for 24 hours.
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SEAP Detection: An aliquot of the cell culture supernatant is transferred to a new 96-well plate containing QUANTI-Blue™ Solution.
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Measurement: The plate is incubated at 37°C, and the absorbance is read at 620-655 nm using a spectrophotometer. The IC50 values are calculated from the dose-response curves.
Western Blot for Phospho-STAT3 (Tyr705)
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Cell Lysis: HeLa cells are treated with this compound for the indicated times. The cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight with a primary antibody specific for phospho-STAT3 (Tyr705). A primary antibody for total STAT3 is used as a loading control.
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Proliferation Assay
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Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.
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Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.
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MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
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Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.
Conclusion
This compound is a potent and selective small molecule inhibitor of the STAT3 signaling pathway. Its discovery through a well-designed SAR campaign, coupled with its promising in vitro anti-proliferative activity and significantly improved pharmacokinetic profile compared to its parent compound, establishes it as a valuable tool for cancer research and a strong candidate for further drug development. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.
References
STAT3-IN-17: A Technical Guide to its Interaction with Signal Transducer and Activator of Transcription 3 (STAT3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular responses to a variety of cytokines and growth factors, playing a pivotal role in cell proliferation, survival, differentiation, and inflammation. Its persistent activation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. STAT3-IN-17 has been identified as a moderate inhibitor of the STAT3 signaling pathway. This document provides a comprehensive technical overview of this compound, focusing on its target binding, mechanism of action, and the experimental protocols used for its characterization.
The Target Protein: STAT3
STAT3 is a member of the STAT family of transcription factors, which reside latently in the cytoplasm.[1] The protein structure is characterized by six conserved domains: an N-terminal domain (NTD), a coiled-coil domain, a DNA-binding domain (DBD), a linker domain, a Src Homology 2 (SH2) domain, and a C-terminal transactivation domain (TAD).[2]
The canonical activation of STAT3 is a multi-step process initiated by the binding of ligands such as Interleukin-6 (IL-6) to their cell surface receptors.[3] This event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate a critical tyrosine residue (Tyr705) within the SH2 domain of STAT3.[3][4] This phosphorylation event is crucial as it facilitates the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. These active dimers then translocate to the nucleus, bind to specific DNA response elements in the promoters of target genes, and regulate their transcription. STAT3 target genes are implicated in key oncogenic processes, including cell cycle progression, apoptosis resistance, and angiogenesis.
This compound: Binding and Inhibitory Activity
This compound acts as an inhibitor of the STAT3 pathway. Its primary mechanism involves the inhibition of STAT3 phosphorylation at the Tyr705 residue. This action prevents the subsequent dimerization and nuclear translocation required for its function as a transcription factor. The inhibitory and antiproliferative activities of this compound have been quantified in various cell-based assays.
Quantitative Data Summary
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | STAT3 Pathway Inhibition | HEK-Blue IL-6 | IC50 | 0.7 µM | |
| This compound | Antiproliferative Activity | HeLa | IC50 | 2.7 µM |
STAT3 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical IL-6/JAK/STAT3 signaling pathway and highlights the inhibitory action of this compound. Upon IL-6 binding, the receptor-associated JAKs become activated and phosphorylate STAT3. This compound intervenes at this crucial step, preventing the phosphorylation of STAT3.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of this compound with its target.
Western Blot for Inhibition of STAT3 Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the ability of this compound to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Objective: To measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 relative to total STAT3 in cells treated with this compound.
Materials:
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HeLa or HEK293T cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound (dissolved in DMSO)
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Recombinant human IL-6
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Phosphate Buffered Saline (PBS)
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RIPA Lysis Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
-
Laemmli sample buffer
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SDS-PAGE gels (e.g., 4-12% Bis-Tris)
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin
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Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
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Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
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Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes. A non-stimulated control group should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
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-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with primary antibodies for total STAT3 and then β-actin, following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-STAT3 to total STAT3 for each condition.
-
The following diagram outlines the general workflow for this Western Blot experiment.
Cell Viability Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Objective: To quantify the dose-dependent effect of this compound on the viability of HeLa cells.
Materials:
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HeLa cells
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Complete growth medium
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This compound
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96-well clear-bottom cell culture plates
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Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count HeLa cells.
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Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
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Incubate for 24 hours to allow cells to attach.
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Compound Treatment:
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Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle-only (DMSO) control.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
Viability Measurement (MTS Assay Example):
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Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells from all other values.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to calculate the IC50 value using graphing software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable research tool for investigating the roles of the STAT3 signaling pathway. It demonstrates inhibitory activity by preventing the phosphorylation of STAT3, a key activation step. The quantitative data from cellular assays confirm its potency in inhibiting both the signaling pathway and cancer cell proliferation. The detailed protocols provided herein offer a standardized framework for researchers to further explore the biological effects and therapeutic potential of targeting the STAT3 pathway with inhibitors like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment [mdpi.com]
- 4. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to STAT3-IN-17: A Modulator of the STAT3 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of STAT3-IN-17, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It covers the inhibitor's mechanism of action, presents key quantitative data, and outlines relevant experimental protocols for its characterization.
The STAT3 Signaling Pathway: A Critical Overview
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a central role in numerous cellular processes, including proliferation, differentiation, survival, and immune responses[1][2][3]. As a member of the STAT family, its activation is typically transient in healthy cells. However, persistent or aberrant activation of STAT3 is a hallmark of various human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention[3][4].
The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding cell surface receptors. This engagement triggers the activation of receptor-associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue, Tyr705. Phosphorylated STAT3 (p-STAT3) then forms homo- or heterodimers, translocates from the cytoplasm to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes. These genes are often involved in promoting cell cycle progression, preventing apoptosis, and modulating the immune system, particularly in the differentiation of T helper 17 (Th17) cells.
This compound: A Small Molecule Inhibitor
This compound is a cell-permeable compound identified as a moderate inhibitor of the STAT3 pathway. It serves as a valuable chemical probe for investigating the biological consequences of STAT3 signaling blockade in various cellular contexts.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue. By preventing this critical activation step, the inhibitor effectively blocks the subsequent dimerization of STAT3, its translocation to the nucleus, and its activity as a transcription factor. This leads to the downregulation of STAT3 target gene expression. It is important to note that this compound has also been shown to inhibit pyruvate-ferredoxin oxidoreductase (PFOR), indicating potential off-target activity that should be considered during experimental design.
Quantitative Analysis of this compound Activity
The inhibitory and cytotoxic effects of this compound have been quantified across various cell lines and assay formats. These data are crucial for determining appropriate experimental concentrations.
In Vitro Efficacy and Potency
| Cell Line / Assay System | Assay Type | Endpoint Measured | Result (IC50 / Activity) | Reference |
| HEK-Blue™ IL-6 | Reporter Gene Assay | STAT3 Inhibition | 0.7 µM (IC50) | |
| HeLa | Cell Proliferation | Cell Growth Inhibition | 2.7 µM (IC50) | |
| HEK 293T | Cell Proliferation | Cell Growth Inhibition | Active at 10 µM & 50 µM | |
| HT-29 | Cell Proliferation (MTT) | Cell Growth Inhibition | > 10 µM (IC50) | |
| PC-3 | Cell Proliferation (MTT) | Cell Growth Inhibition | > 10 µM (IC50) | |
| General | STAT3 Pathway Assay | Pathway Inhibition | 76.5% inhibition at 10 µM |
Pharmacokinetic Properties in Rats
This compound demonstrates favorable pharmacokinetic characteristics in rats when compared to the structurally related compound Nitazoxanide.
| Parameter | Administration | This compound | Nitazoxanide | Reference |
| t½ (Half-life) | i.g. / i.v. | 11.1 hours | 0.8 hours | |
| F (Bioavailability) | i.g. / i.v. | 87.4% | 5.7% | |
| Cmax | i.g. (5 mg/kg) | 20.7 mg/L | 1.0 mg/L |
Key Experimental Protocols
To aid researchers in utilizing this compound, this section provides detailed methodologies for essential experiments.
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol is designed to directly measure the effect of this compound on the phosphorylation of STAT3 in response to cytokine stimulation.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or HEK293T) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal STAT3 activation.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate STAT3 activator, such as IL-6 (20 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. The primary endpoint is the ratio of p-STAT3 to total STAT3, normalized to the stimulated vehicle control.
Cell Proliferation Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value using non-linear regression.
STAT3 Reporter Gene Assay (HEK-Blue™ IL-6)
This assay provides a quantitative measure of STAT3 transcriptional activity. HEK-Blue™ IL-6 cells express a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Methodology:
-
Cell Preparation: Prepare a suspension of HEK-Blue™ IL-6 cells in their specific detection medium.
-
Treatment: Add this compound at various concentrations to the wells of a 96-well plate.
-
Cell Addition: Add the cell suspension to the wells.
-
Stimulation: Stimulate the cells with human IL-6 (final concentration ~10 ng/mL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Detection: Measure SEAP activity by reading the absorbance at 620-650 nm.
-
Analysis: Calculate the percentage of STAT3 inhibition for each concentration relative to the IL-6 stimulated control and determine the IC50 value.
Conclusion
This compound is a well-characterized inhibitor of the STAT3 signaling pathway that acts by preventing the critical phosphorylation of Tyr705. Its moderate potency, demonstrated in cellular assays with IC50 values in the low micromolar range, combined with its favorable pharmacokinetic profile in preclinical models, makes it a significant tool for cancer and immunology research. The provided data and protocols offer a solid foundation for scientists and drug developers to effectively utilize this compound in their investigations of STAT3-dependent pathologies.
References
An In-depth Technical Guide to STAT3 Inhibition in Basic Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a therapeutic target in oncology. Given the ambiguity of "STAT3-IN-17," this document will focus on the principles of STAT3 inhibition, utilizing well-documented inhibitors as examples. A significant emphasis is placed on the interleukin-17 (IL-17) signaling axis as a key activator of STAT3 in the tumor microenvironment.
Introduction to STAT3 in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, including solid tumors and hematological malignancies, STAT3 is constitutively activated.[1][2] This persistent activation drives the expression of a multitude of genes that are critical for tumor progression and metastasis, making STAT3 a compelling target for cancer therapy.[1][2] Aberrant STAT3 signaling can contribute to tumor cell proliferation, survival, invasion, and immunosuppression.
The IL-17/STAT3 Signaling Axis in the Tumor Microenvironment
Interleukin-17 (IL-17), a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, has been identified as a significant contributor to tumor progression through the activation of STAT3. The IL-17/STAT3 signaling axis creates a pro-tumorigenic microenvironment by the following mechanism:
-
IL-17 Secretion: Th17 cells, often found within the tumor microenvironment, secrete IL-17A.
-
Receptor Binding: IL-17A binds to its receptor (IL-17R) on the surface of tumor cells and stromal cells.
-
Downstream Signaling: This binding event triggers a downstream signaling cascade that often involves the production of Interleukin-6 (IL-6).
-
JAK Activation: IL-6, in turn, binds to its receptor, leading to the activation of Janus kinases (JAKs).
-
STAT3 Phosphorylation: Activated JAKs phosphorylate STAT3 at the tyrosine 705 residue (pY705).
-
Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules form homodimers and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes include those involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).
This signaling cascade highlights the critical role of the tumor microenvironment in promoting cancer growth and underscores the potential of targeting the IL-17/STAT3 axis for therapeutic intervention.
Quantitative Data on STAT3 Inhibitors
A number of small molecule inhibitors targeting the STAT3 signaling pathway have been developed and evaluated in preclinical cancer models. The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and by their ability to inhibit tumor growth in vivo.
Table 1: In Vitro Efficacy of Selected STAT3 Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Stattic | Medulloblastoma | - | - | |
| S3I-201 | Head and Neck | CAL27 | 99.3 | |
| LLL12 | Breast, Pancreatic, Glioblastoma | MDA-MB-231, SK-BR-3, PANC-1, HPAC, U87, U373 | 0.16 - 3.09 | |
| 6Br-6a | Breast | MDA-MB-231, MCF-7 | 1 - 16 (concentration range tested) | |
| FLLL31 | Pancreatic, Breast | PANC-1, BXPC-3, HPAC, SW1990, MDA-MB-231, SK-BR-3, MDA-MB-468, MDA-MB-453 | - | |
| FLLL32 | Pancreatic, Breast | PANC-1, BXPC-3, HPAC, SW1990, MDA-MB-231, SK-BR-3, MDA-MB-468, MDA-MB-453 | - |
Table 2: In Vivo Efficacy of Selected STAT3 Inhibitors
| Inhibitor | Cancer Model | Administration | Tumor Growth Inhibition | Reference |
| S3I-201 | Head and Neck Squamous Cell Carcinoma Xenograft | 5 mg/kg, i.p., every other day for 14 days | Significant tumor regression compared to control | |
| 6Br-6a | MDA-MB-231 Xenograft | - | Significant reduction in tumor volume and weight | |
| STAT3 Decoy | Cetuximab-resistant Head and Neck Squamous Cell Carcinoma Xenograft | 50 µg, daily intratumoral injections | Substantial and significant tumor growth inhibition in combination with cetuximab | |
| FLLL32 | Chicken Embryo and Mouse Xenografts | - | Inhibition of tumor growth and vascularity; substantial reduction in tumor volumes |
Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is for the detection of phosphorylated STAT3, a key indicator of its activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cancer cells with the STAT3 inhibitor or vehicle control for the desired time. Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
STAT3 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the STAT3 inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells in response to a chemoattractant.
Materials:
-
24-well Transwell inserts (with appropriate pore size)
-
Cancer cell lines
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Cell Preparation: Culture cancer cells and starve them in serum-free medium for several hours before the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium with a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.
-
Cell Counting: Wash the inserts, allow them to dry, and count the number of migrated cells in several random fields under a microscope.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: IL-17/STAT3 Signaling Pathway in Cancer.
Experimental Workflow Diagrams
Caption: Western Blot Workflow for p-STAT3 Detection.
Caption: MTT Cell Viability Assay Workflow.
References
An In-depth Technical Guide to the Biological Activity of STAT3-IN-17
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1][2] Its persistent activation is a hallmark of various cancers and inflammatory diseases, making it a prime therapeutic target.[1][3][4] STAT3-IN-17 has emerged as a moderate inhibitor of the STAT3 signaling pathway. This document provides a comprehensive overview of the known biological activities of this compound, summarizing its inhibitory effects, antiproliferative properties, and pharmacokinetic profile. Detailed experimental protocols and visual diagrams of its mechanism within the STAT3 pathway are provided to facilitate further research and development.
Mechanism of Action and Signaling Pathway
The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their cell surface receptors. This leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) molecules form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell cycle progression, survival, and inflammation.
This compound exerts its biological effect by inhibiting this pathway. Experimental data shows that it specifically inhibits the phosphorylation of STAT3 at the Y705 residue, which is a crucial step for its activation and subsequent dimerization and nuclear translocation.
Visualizing the STAT3 Pathway and Inhibition
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency in inhibiting STAT3 signaling and cell proliferation.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter | Result | Concentration / Time | Reference |
| STAT3 Reporter Assay | HEK-Blue™ IL-6 | IC₅₀ | 0.7 µM | N/A | |
| STAT3 Pathway Inhibition | N/A | % Inhibition | 76.5% | 10 µM; 20h, 48h | |
| STAT3 Phosphorylation | N/A | Inhibition | Yes | 2.5-40 µM; 24h |
Table 2: Antiproliferative Activity of this compound
| Cell Line | Assay Type | Parameter | Result | Concentration / Time | Reference |
| HeLa | Antiproliferative | IC₅₀ | 2.7 µM | 48h | |
| HEK 293T | Cell Growth | Inhibition | Yes | 10 µM, 50 µM; 48h | |
| HEK-Blue IL-6 | Cell Viability | % Viability | 15% | 10 µM |
Pharmacokinetic Properties
This compound has demonstrated favorable pharmacokinetic characteristics in preclinical studies.
Table 3: Pharmacokinetic Profile of this compound in Rats
| Compound | Dose & Route | t₁/₂β (h) | F (%) | Cₘₐₓ (mg/L) | Reference |
| This compound | 5 mg/kg (ig) | 11.1 | 87.4 | 20.7 | |
| Nitazoxanide | 25 mg/kg (iv) | 0.8 | 5.7 | 1.0 | |
| t₁/₂β: Elimination half-life; F: Absolute bioavailability; Cₘₐₓ: Maximum plasma concentration; ig: Intragastric; iv: Intravenous. |
Off-Target Activity
In addition to its activity against STAT3, this compound has been reported to inhibit pyruvate-ferredoxin oxidoreductase (PFOR) and shows inhibitory activity against the microorganism Helicobacter pylori.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited for the characterization of this compound.
STAT3 Reporter Assay (HEK-Blue™ IL-6)
This assay quantifies the inhibition of the STAT3 signaling pathway.
-
Principle: HEK-Blue™ IL-6 cells are engineered with a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the STAT3 pathway by IL-6 leads to SEAP production, which can be measured colorimetrically.
-
Methodology:
-
Cell Seeding: Plate HEK-Blue™ IL-6 cells in 96-well plates and incubate until they reach the desired confluency.
-
Compound Treatment: Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add human IL-6 to the wells to stimulate the STAT3 pathway and incubate for approximately 24 hours.
-
Detection: Transfer supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Quantification: Incubate at 37°C and measure the optical density (OD) at 620-655 nm.
-
Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
-
Antiproliferative / Cell Viability Assay (e.g., MTT or CCK-8)
This assay measures the effect of the compound on cell proliferation and viability.
-
Principle: Tetrazolium salts (like MTT or WST-8) are reduced by metabolically active cells to produce a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK 293T) in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the specified duration (e.g., 48 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8).
-
Analysis: Normalize the data to vehicle-treated cells and calculate the IC₅₀ value.
-
Western Blot for Phospho-STAT3 (Tyr705)
This technique is used to directly assess the phosphorylation status of STAT3.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample separated by size. A primary antibody specific for p-STAT3 (Tyr705) is used to measure the level of activated STAT3.
-
Methodology:
-
Treatment & Lysis: Treat cells with this compound, stimulate with a STAT3 activator (e.g., IL-6), and then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for p-STAT3 (Tyr705). A separate blot should be run for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and express the level of p-STAT3 relative to total STAT3.
-
Visualizing the Experimental Workflow
Caption: General workflow for in vitro characterization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 phosphorylation inhibition for treating inflammation and new bone formation in ankylosing spondylitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STAT3-IN-17 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. STAT3-IN-17 is a small molecule inhibitor of the STAT3 pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Mechanism of Action
STAT3 is typically activated by phosphorylation at the tyrosine 705 residue (Y705) by upstream kinases, such as Janus kinases (JAKs), in response to cytokine and growth factor signaling. Upon phosphorylation, STAT3 monomers dimerize, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes. This compound is a moderate inhibitor of the STAT3 pathway.[1] It has been shown to inhibit the phosphorylation of STAT3 at Y705 and exhibit anti-proliferative activity in cancer cell lines.[1]
Data Presentation
The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the key in vitro data for this compound.
| Assay Type | Cell Line | Parameter | Value | Reference |
| STAT3 Inhibition | HEK-Blue™ IL-6 | IC50 | 0.7 µM | [1] |
| Cell Proliferation | HeLa | IC50 | 2.7 µM | [1] |
| STAT3 Pathway Inhibition | - | Inhibition Rate | 76.5% at 10 µM | [1] |
| Cell Viability | HEK-Blue™ IL-6 | % Viability | 15% at 10 µM |
Mandatory Visualizations
STAT3 Signaling Pathway and Inhibition by this compound
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for STAT3 Inhibitor Screening
Caption: General experimental workflow for characterizing STAT3 inhibitors.
Experimental Protocols
STAT3 Reporter Gene Assay
This assay measures the transcriptional activity of STAT3. A reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter is transfected into cells. Inhibition of the STAT3 pathway results in decreased luciferase expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
STAT3-responsive luciferase reporter plasmid
-
Control Renilla luciferase plasmid
-
Lipofectamine™ 2000 or other transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound or other test compounds
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a further 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
Western Blot for Phosphorylated STAT3 (pSTAT3)
This protocol is to determine the effect of this compound on the phosphorylation of STAT3 at tyrosine 705.
Materials:
-
HeLa or other cancer cell lines with constitutively active STAT3
-
This compound or other test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 2.5-40 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of pSTAT3 to total STAT3.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HeLa or other suitable cell line
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
References
Application Notes and Protocols for STAT3-IN-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to STAT3 and the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and inflammation. Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, the persistent activation of STAT3 is a hallmark of numerous human cancers and inflammatory diseases, making it an attractive therapeutic target.
The canonical STAT3 signaling cascade is typically initiated by the binding of cytokines (e.g., Interleukin-6, IL-6) or growth factors to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes, thereby modulating their transcription. These target genes are often involved in cell cycle progression, apoptosis resistance, and angiogenesis.
STAT3-IN-17: A Moderate Inhibitor of the STAT3 Pathway
This compound (also referred to as compound 15 in scientific literature) is a thiazolide derivative that acts as a moderate inhibitor of the STAT3 signaling pathway[1][2]. It has been shown to inhibit the IL-6-induced activation of the STAT3 pathway and exhibits antiproliferative activity against various cancer cell lines[1][2][3]. The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published and commercially available information.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Parameter | Value | Reference |
| HEK-Blue™ IL-6 Reporter Assay | IC50 | 0.7 µM | |
| STAT3 Phosphorylation (Tyr705) Inhibition | Effective Concentration | 2.5 - 40 µM (at 24h) |
Table 2: Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 | Reference |
| HeLa | Cervical Cancer | 2.7 µM | |
| A549 | Lung Cancer | 3 µM | |
| Caco-2 | Colorectal Cancer | 1.8 µM | |
| HL-60 | Promyelocytic Leukemia | 1.2 µM |
Signaling Pathway Diagram
Caption: The canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (MW: 317.24 g/mol ), add 315.2 µL of DMSO.
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage, store the stock solution at -80°C for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the contents by pipetting or using an orbital shaker for 15 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blotting for Phospho-STAT3 (Tyr705)
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cytokine for stimulation (e.g., human IL-6)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for 24 hours. Include a vehicle control (DMSO).
-
For some cell lines, it may be necessary to stimulate the STAT3 pathway. In such cases, starve the cells in serum-free medium for a few hours before treatment, and then add a stimulating cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) before cell lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
To determine the total STAT3 levels, the membrane can be stripped and re-probed with an anti-total STAT3 antibody, followed by a loading control antibody.
HEK-Blue™ IL-6 Reporter Assay
This assay is used to determine the inhibitory effect of this compound on the IL-6-induced STAT3 signaling pathway.
Materials:
-
HEK-Blue™ IL-6 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Complete growth medium for HEK-Blue™ cells
-
96-well flat-bottom plates
-
Recombinant human IL-6
-
This compound stock solution (10 mM in DMSO)
-
Microplate reader
Protocol:
-
Seed HEK-Blue™ IL-6 cells in a 96-well plate at a density of approximately 50,000 cells/well in 180 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the desired concentrations of this compound for 1 hour.
-
Add a final concentration of IL-6 (e.g., 10 ng/mL) to the wells to stimulate the STAT3 pathway. Include a negative control (no IL-6) and a positive control (IL-6 without inhibitor).
-
Incubate the plate for 24 hours at 37°C.
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate for 1-3 hours at 37°C and monitor the color change.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
The level of secreted alkaline phosphatase (SEAP) is proportional to the activation of the STAT3 pathway. Calculate the IC50 of this compound based on the dose-response curve.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the effects of this compound in cell culture.
References
Application Notes: Detection of p-STAT3 Inhibition by STAT3-IN-17 using Western Blot
These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3) at tyrosine 705 (Tyr705) via Western blot. This protocol is intended for researchers, scientists, and drug development professionals investigating the inhibitory effects of STAT3-IN-17 on the STAT3 signaling pathway.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Its activation is often mediated by phosphorylation at Tyr705, leading to dimerization, nuclear translocation, and subsequent gene transcription.[1] Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly in cancer and autoimmune disorders. Constitutive activation of STAT3 is a hallmark of many human tumors, where it promotes oncogenesis and confers anti-apoptotic properties.[1]
The interleukin-17 (IL-17) signaling pathway, which plays a crucial role in inflammatory responses, is closely linked with STAT3 activation.[2][3] IL-23 can induce the production of IL-17, a process that requires the activation of STAT3. This connection highlights the importance of the STAT3 pathway in inflammation and immunity. This compound is a chemical inhibitor used to study the roles of STAT3. This protocol outlines the use of Western blotting to assess the efficacy of this compound in reducing STAT3 phosphorylation.
Key Signaling Pathway
The following diagram illustrates a simplified STAT3 signaling pathway, which is the target of this compound. Upon cytokine (e.g., IL-6, IL-23) binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression.
Caption: A simplified diagram of the STAT3 signaling pathway.
Experimental Protocol: p-STAT3 Western Blot
This protocol details the steps for treating cells with this compound and subsequently performing a Western blot to detect changes in p-STAT3 levels.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A431, SK-N-MC) in appropriate culture dishes and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal levels of STAT3 phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).
-
Stimulation: Following inhibitor treatment, stimulate the cells with a known activator of the STAT3 pathway (e.g., Interleukin-6 (IL-6) or Oncostatin M (OSM)) for 15-30 minutes to induce STAT3 phosphorylation. A non-stimulated control should also be included.
II. Sample Preparation: Cell Lysis
-
Wash: After treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Normalization: Based on the concentrations, normalize all samples to the same concentration using lysis buffer.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix 20-40 µg of protein from each sample with 5X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
V. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
VI. Detection and Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) detection reagent to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a housekeeping protein like GAPDH or β-actin.
Data Presentation
The following tables provide recommended parameters for the Western blot protocol.
Table 1: Reagent and Antibody Dilutions
| Reagent/Antibody | Vendor Example | Catalog # Example | Recommended Dilution |
| p-STAT3 (Tyr705) Antibody | Cell Signaling Technology | #9131 | 1:1000 |
| Total STAT3 Antibody | Cell Signaling Technology | #9139 | 1:1000 |
| Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | #7074 | 1:2000 |
| GAPDH Antibody | Cell Signaling Technology | #5174 | 1:1000 |
| 5% BSA in TBST | - | - | Blocking/Antibody Diluent |
Table 2: Experimental Incubation Times and Temperatures
| Step | Duration | Temperature |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Experimental Workflow
The diagram below outlines the major steps of the p-STAT3 Western blot protocol.
Caption: Workflow for p-STAT3 Western blot analysis.
References
Application Notes: STAT3-IN-17 Immunofluorescence Staining for STAT3 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a wide array of cellular functions, including proliferation, differentiation, apoptosis, and immune responses.[1] Under basal conditions, STAT3 is predominantly located in the cytoplasm.[2] Upon stimulation by cytokines (e.g., IL-6) or growth factors, STAT3 is activated through phosphorylation at tyrosine 705 by Janus kinases (JAKs).[3][4] This phosphorylation event triggers the homodimerization of STAT3, followed by its translocation into the nucleus.[1] In the nucleus, STAT3 dimers bind to specific DNA sequences to modulate the transcription of target genes.
Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor growth and metastasis. Consequently, inhibiting STAT3 has emerged as a promising therapeutic strategy. STAT3-IN-17 is a small molecule inhibitor designed to target the STAT3 pathway. By preventing the nuclear translocation of STAT3, this compound is expected to abrogate its transcriptional activity. Immunofluorescence microscopy is a powerful technique to visualize and quantify the subcellular localization of STAT3, thereby providing a direct readout of the inhibitory effect of compounds like this compound.
These application notes provide a comprehensive protocol for utilizing immunofluorescence to assess the impact of this compound on the nuclear localization of STAT3.
STAT3 Signaling Pathway and Inhibition by this compound
The canonical STAT3 signaling cascade is initiated by the binding of an extracellular ligand, such as IL-6, to its cell surface receptor. This leads to the activation of associated JAKs, which then phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) forms dimers that are imported into the nucleus, a process that can be mediated by importin-α/β1. Once in the nucleus, p-STAT3 binds to the promoters of target genes, regulating their expression. This compound is hypothesized to inhibit this pathway, leading to the retention of STAT3 in the cytoplasm.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section details the methodology for investigating the effect of this compound on STAT3 localization using immunofluorescence.
Materials and Reagents
-
Cell Line: A cell line with a functional STAT3 signaling pathway (e.g., HeLa, A549, or a specific cancer cell line of interest).
-
This compound: Stock solution of known concentration.
-
Cytokine: IL-6 or other relevant STAT3 activator.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: Rabbit anti-STAT3 polyclonal antibody or a validated monoclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
Experimental Workflow
References
STAT3-IN-17 Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the effect of the STAT3 inhibitor, STAT3-IN-17, on cell viability using MTT and XTT assays.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including proliferation, survival, and differentiation.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, contributing to tumor progression and drug resistance, making it a promising therapeutic target.[1] this compound is a small molecule inhibitor that targets STAT3, showing antiproliferative activity in various cancer cell lines. This document outlines the procedures for quantifying the cytotoxic effects of this compound using two common colorimetric cell viability assays: MTT and XTT.
Mechanism of Action: STAT3 Signaling Pathway
The STAT3 signaling pathway is a key cellular communication system that influences cell growth, survival, and immunity.[2] Under normal physiological conditions, STAT3 activation is transient. However, in many cancer cells, this pathway is constitutively active.[1] Upon activation by upstream signals such as cytokines and growth factors, STAT3 is phosphorylated, leading to its dimerization and translocation to the nucleus. In the nucleus, it binds to DNA and regulates the transcription of target genes involved in cell proliferation (e.g., cyclin D1) and apoptosis (e.g., Bcl-2, Bcl-xL).[3] Inhibition of STAT3 by molecules like this compound can block these downstream effects, leading to decreased cell viability and induction of apoptosis in cancer cells dependent on this pathway.
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.7 |
| A549 | Lung Cancer | 3.0 |
| Caco-2 | Colorectal Cancer | 1.8 |
Data sourced from MedchemExpress.
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
A. Materials
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
B. Protocol
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired concentration. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 5,000-10,000 cells/well for many cancer cell lines).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
II. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.
A. Materials
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader
B. Protocol
-
Cell Seeding and Compound Treatment:
-
Follow the same procedures as for the MTT assay (Steps I.B.1 and I.B.2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract the background absorbance.
-
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
Troubleshooting and Considerations
-
Optimal Cell Seeding Density: It is crucial to determine the optimal cell seeding density for each cell line to ensure that the cells are in the logarithmic phase of growth during the assay. A preliminary experiment with a range of cell densities is recommended.
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and then diluted in the culture medium to avoid precipitation.
-
Incubation Times: The incubation times for both compound treatment and the MTT/XTT reagent may need to be optimized for different cell lines and experimental conditions.
-
Background Absorbance: Phenol red in the culture medium can contribute to background absorbance. Using a medium without phenol red can improve the accuracy of the assay.
-
Edge Effects: To minimize "edge effects" in the 96-well plate, it is good practice to fill the outer wells with sterile PBS or medium without cells.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 signaling pathway: Significance and symbolism [wisdomlib.org]
- 3. Stat3 Expression and Its Correlation with Proliferation and Apoptosis/Autophagy in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STAT3-IN-17 Dose-Response Curve Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction to STAT3 and the Inhibitor STAT3-IN-17
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in a myriad of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1] In normal cellular signaling, the activation of STAT3 is a transient process, tightly regulated by upstream signals from cytokines and growth factors.[2] However, the persistent and constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, where it contributes to tumor progression, metastasis, and resistance to therapy.[2][3] This oncogenic reliance makes STAT3 an attractive target for the development of novel cancer therapeutics.[2]
This compound is a small molecule inhibitor of the STAT3 pathway. It has been shown to inhibit STAT3 with a half-maximal inhibitory concentration (IC50) of 0.7 µM in a HEK-Blue IL-6 reporter assay. Furthermore, this compound demonstrates antiproliferative effects in cancer cell lines, such as HeLa cells, with an IC50 of 2.7 µM. Mechanistically, this compound has been observed to inhibit the phosphorylation of STAT3 at the critical tyrosine 705 (Y705) residue in a dose-dependent manner. This phosphorylation is a requisite step for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activity. These application notes provide detailed protocols to determine the dose-response curve of this compound by assessing its impact on cell viability and its ability to inhibit STAT3 phosphorylation.
Data Presentation
The following tables summarize the expected quantitative data from dose-response experiments with this compound.
Table 1: Effect of this compound on Cancer Cell Line Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Relative to Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 0.5 | 78.1 | 6.1 |
| 1.0 | 60.5 | 5.5 |
| 2.5 | 49.2 | 4.9 |
| 5.0 | 35.7 | 4.2 |
| 10.0 | 20.1 | 3.7 |
| 25.0 | 8.9 | 2.5 |
| 50.0 | 4.2 | 1.8 |
This data is illustrative and will vary depending on the cell line and experimental conditions.
Table 2: Inhibition of STAT3 Phosphorylation by this compound (Western Blot Analysis)
| Concentration of this compound (µM) | p-STAT3 (Tyr705) / Total STAT3 Ratio (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 0.92 | 0.10 |
| 0.5 | 0.75 | 0.09 |
| 1.0 | 0.58 | 0.07 |
| 2.5 | 0.35 | 0.05 |
| 5.0 | 0.18 | 0.04 |
| 10.0 | 0.09 | 0.03 |
| 25.0 | 0.04 | 0.02 |
| 50.0 | 0.02 | 0.01 |
This data is illustrative and represents the quantification of western blot band intensities.
Mandatory Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: Workflow for Western blot analysis of STAT3 phosphorylation.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the procedure to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., HeLa, DU145)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix by pipetting or using a plate shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol describes the detection and quantification of phosphorylated STAT3 (Tyr705) in response to treatment with this compound.
Materials:
-
Cancer cell line with active STAT3 signaling
-
This compound
-
DMSO
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using image analysis software.
-
Normalize the p-STAT3 band intensity to the total STAT3 band intensity for each treatment condition. Further normalization to the loading control can also be performed.
-
Plot the normalized p-STAT3/total STAT3 ratio against the concentration of this compound.
-
References
Application Notes and Protocols for STAT3-IN-17 in Th17 Cell Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in mediating cellular responses to various cytokines and growth factors.[1][2][3] In the context of immunology, STAT3 is a master regulator of T helper 17 (Th17) cell differentiation.[4][5] Th17 cells are a subset of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). These cells play a crucial role in host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily consisting of Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), with further stabilization and expansion promoted by IL-23. The binding of these cytokines to their respective receptors on the T cell surface activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) dimerizes, translocates to the nucleus, and induces the expression of the lineage-defining transcription factor, Retinoid-related orphan receptor gamma t (RORγt). RORγt, in concert with STAT3, orchestrates the transcriptional program of Th17 cells, leading to the production of IL-17A, IL-17F, and other effector molecules.
Given the central role of STAT3 in Th17-mediated inflammation, the targeted inhibition of the STAT3 signaling pathway presents a promising therapeutic strategy for a range of autoimmune disorders. STAT3-IN-17 is a small molecule inhibitor of STAT3 that has been shown to block STAT3 phosphorylation and downstream signaling. These application notes provide detailed protocols for the use of this compound in in vitro Th17 cell differentiation studies to assess its inhibitory potential and elucidate the role of STAT3 in this critical immunological process.
Product Information: this compound
This compound is a cell-permeable compound that effectively inhibits the STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation at the Tyrosine 705 (Y705) residue, a critical step for its activation, dimerization, and subsequent nuclear translocation.
| Property | Value | Reference |
| Target | Signal Transducer and Activator of Transcription 3 (STAT3) | |
| IC50 | 0.7 μM (in HEK-Blue IL-6 reporter assay) | |
| Mechanism of Action | Inhibits the phosphorylation of STAT3 at Y705. | |
| Molecular Weight | 350.36 g/mol | N/A |
| Formulation | Provided as a solid; dissolve in DMSO for stock solution. | N/A |
| Storage | Store stock solutions at -20°C or -80°C for long-term storage. |
Key Experiments and Protocols
Experiment 1: In Vitro Differentiation of Murine Th17 Cells and Inhibition by this compound
This protocol describes the differentiation of naive CD4+ T cells isolated from mouse spleens into Th17 cells in the presence of varying concentrations of this compound. The primary readout is the percentage of IL-17A-producing cells, as determined by intracellular flow cytometry.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plate-bound anti-mouse CD3ε antibody (clone 145-2C11)
-
Soluble anti-mouse CD28 antibody (clone 37.51)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23
-
Anti-mouse IFN-γ antibody (clone XMG1.2)
-
Anti-mouse IL-4 antibody (clone 11B11)
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fixation/Permeabilization solution
-
PE-conjugated anti-mouse IL-17A antibody
-
FITC-conjugated anti-mouse CD4 antibody
-
Flow cytometer
Protocol:
-
Preparation of T Cell Culture Plates: Coat a 96-well flat-bottom plate with anti-mouse CD3ε antibody at a concentration of 2 µg/mL in PBS overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells (CD4+CD62L+CD44-) from the spleens of C57BL/6 mice using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium.
-
Seed the cells at a density of 1 x 10^6 cells/mL in the anti-CD3-coated 96-well plate.
-
Add soluble anti-mouse CD28 antibody to a final concentration of 2 µg/mL.
-
To induce Th17 differentiation, add the following cytokine cocktail:
-
Recombinant mouse IL-6 (20 ng/mL)
-
Recombinant human TGF-β1 (5 ng/mL)
-
Anti-mouse IFN-γ antibody (10 µg/mL)
-
Anti-mouse IL-4 antibody (10 µg/mL)
-
-
For inhibitor treatment, add this compound at various final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM). Include a DMSO vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Restimulation and Intracellular Staining:
-
On day 4, restimulate the cells by adding a cell stimulation cocktail for 4-6 hours at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain for the surface marker CD4 using a FITC-conjugated anti-mouse CD4 antibody.
-
Fix and permeabilize the cells using a fixation/permeabilization solution according to the manufacturer's protocol.
-
Stain for intracellular IL-17A using a PE-conjugated anti-mouse IL-17A antibody.
-
-
Flow Cytometry Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD4+IL-17A+ cells in each treatment group.
-
Expected Results and Data Presentation
The following table provides an example of the expected dose-dependent inhibition of Th17 cell differentiation by this compound.
| This compound Concentration (µM) | % of CD4+IL-17A+ Cells (Mean ± SD) |
| 0 (Vehicle Control) | 45.2 ± 3.5 |
| 0.1 | 38.6 ± 2.9 |
| 0.5 | 22.1 ± 2.1 |
| 1.0 | 10.5 ± 1.5 |
| 5.0 | 2.3 ± 0.8 |
Signaling Pathways and Experimental Workflow
STAT3 Signaling Pathway in Th17 Differentiation
Caption: STAT3 signaling cascade in Th17 cell differentiation.
Experimental Workflow for Testing this compound
Caption: Workflow for assessing this compound's effect on Th17 differentiation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low percentage of Th17 cells in the control group | Suboptimal cytokine concentrations. | Titrate the concentrations of IL-6 and TGF-β. Ensure the activity of the recombinant cytokines. |
| Inefficient T cell activation. | Verify the concentration and coating efficiency of the anti-CD3 antibody. Use fresh anti-CD28 antibody. | |
| High cell death | This compound is cytotoxic at the tested concentrations. | Perform a dose-response curve for cytotoxicity (e.g., using a trypan blue exclusion assay or a viability dye) to determine the optimal non-toxic concentration range. |
| Poor quality of isolated naive T cells. | Ensure gentle handling of cells during isolation and check the purity and viability of the starting population. | |
| High background staining in flow cytometry | Non-specific antibody binding. | Include isotype control antibodies for both surface and intracellular staining. Ensure proper blocking steps are included in the staining protocol. |
Conclusion
This compound is a valuable tool for studying the role of STAT3 in Th17 cell differentiation. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of STAT3 inhibition in modulating Th17 responses. Such studies are crucial for the development of novel therapeutic strategies for Th17-driven autoimmune and inflammatory diseases. The provided diagrams and data tables serve as a guide for experimental design and data interpretation. As with any experimental system, optimization of specific conditions may be necessary to achieve the desired results.
References
- 1. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
Application of STAT3 Inhibitors in Mouse Models of Cancer: Focus on STAT3-IN-17
Disclaimer: Detailed in vivo application data and established protocols for the specific molecule STAT3-IN-17 in mouse models of cancer are not extensively available in peer-reviewed literature. The following application notes and protocols are a generalized guide based on the known characteristics of this compound and data from other well-characterized STAT3 inhibitors used in similar preclinical cancer models. Researchers should perform initial dose-finding and toxicity studies for this compound before commencing efficacy experiments.
Introduction to STAT3 and Its Role in Cancer
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal cells, STAT3 activation is transient and tightly regulated. However, in a wide range of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and immunosuppression.[1][3][4] This persistent activation makes STAT3 an attractive therapeutic target for cancer.
This compound is a small molecule inhibitor of STAT3 with moderate potency, demonstrating an IC50 of 0.7 μM in a HEK-Blue IL-6 reporter assay. It has shown antiproliferative activity in HeLa cells and is noted for having good pharmacokinetic characteristics, suggesting its potential for in vivo applications.
Application Notes
The application of STAT3 inhibitors in mouse models of cancer aims to evaluate their therapeutic efficacy, understand their mechanism of action in a complex biological system, and assess their pharmacokinetic and toxicological profiles. Based on studies with other STAT3 inhibitors, administration of a compound like this compound is anticipated to result in the inhibition of tumor growth and potentially metastasis.
Quantitative Data from a Representative STAT3 Inhibitor (HO-3867)
To provide an example of the type of data generated in such studies, the following table summarizes in vivo efficacy data for the STAT3 inhibitor HO-3867 in an ovarian cancer xenograft model.
| Parameter | Vehicle Control | HO-3867 (25 ppm) | HO-3867 (50 ppm) | HO-3867 (100 ppm) |
| Tumor Volume (mm³) | Data not specified | Significant reduction | Significant reduction | Significant reduction |
| Tumor Weight (g) | Data not specified | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Toxicity | Not observed | Not observed | Not observed | Not observed |
| Reference |
Note: "ppm" refers to parts per million in the diet.
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
Caption: Canonical STAT3 signaling pathway.
General Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a mouse xenograft study.
Experimental Protocols (Generalized)
The following is a generalized protocol for evaluating the efficacy of a STAT3 inhibitor in a subcutaneous cancer xenograft mouse model.
Cell Culture and Preparation
1.1. Culture human cancer cells (e.g., a cell line with known constitutive STAT3 activation) in the recommended medium supplemented with fetal bovine serum and antibiotics. 1.2. Grow cells to 80-90% confluency. 1.3. Harvest the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter. 1.4. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
Animal Model and Tumor Implantation
2.1. Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old). Allow them to acclimate for at least one week before the experiment. 2.2. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). 2.3. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the flank of each mouse. 2.4. Monitor the mice for tumor growth.
Drug Preparation and Administration
3.1. Prepare the STAT3 inhibitor (e.g., this compound) in a suitable vehicle. The choice of vehicle will depend on the solubility of the compound (e.g., a mixture of DMSO, PEG300, Tween 80, and saline). 3.2. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). 3.3. Administer the STAT3 inhibitor to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage). The control group should receive the vehicle only. 3.4. The dosing schedule will need to be optimized but a common starting point is daily administration for 3-4 weeks.
Tumor Measurement and Monitoring
4.1. Measure the tumor dimensions (length and width) with digital calipers every 2-3 days. 4.2. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2. 4.3. Monitor the body weight of the mice twice a week as an indicator of toxicity. 4.4. Observe the general health and behavior of the mice daily.
Endpoint and Tissue Collection
5.1. Euthanize the mice when the tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed. 5.2. At the end of the study, euthanize all remaining mice. 5.3. Excise the tumors and record their final weight. 5.4. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p-STAT3) and another portion fixed in formalin for immunohistochemistry. 5.5. Collect major organs (liver, spleen, kidneys, etc.) for histopathological analysis to assess toxicity.
Data Analysis
6.1. Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves. 6.2. Statistically compare the tumor volumes and weights between the treatment and control groups (e.g., using a t-test or ANOVA). 6.3. Analyze the expression of relevant biomarkers (e.g., p-STAT3, Ki-67, cleaved caspase-3) in the tumor tissues to confirm the mechanism of action.
References
Application Notes and Protocols for STAT3-IN-17 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor in the signaling pathways of numerous cytokines and growth factors.[1] Its persistent activation is a key driver in the pathogenesis of various autoimmune diseases by promoting the differentiation of pro-inflammatory T helper 17 (Th17) cells and inhibiting the development of regulatory T cells (Tregs).[1][2][3] This imbalance between Th17 and Treg cells is a hallmark of conditions like multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[2] Consequently, inhibiting the STAT3 signaling pathway presents a promising therapeutic strategy for these disorders.
STAT3-IN-17 is a small molecule inhibitor of STAT3 with a reported IC50 of 0.7 μM. It acts by inhibiting the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue, a crucial step for its dimerization and subsequent nuclear translocation. Preclinical data in rats have indicated that this compound possesses favorable pharmacokinetic properties, including a long half-life and high oral bioavailability, making it a suitable candidate for in vivo studies. This document provides detailed application notes and protocols for utilizing this compound in common murine models of autoimmune diseases.
Mechanism of Action: The STAT3 Signaling Pathway
The activation of STAT3 is typically initiated by the binding of cytokines, such as IL-6 and IL-23, to their respective cell surface receptors. This binding leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the cytoplasmic tail of the receptors. STAT3 monomers are recruited to these phosphorylated sites and are themselves phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) then forms homodimers, translocates to the nucleus, and binds to the promoter regions of target genes. In the context of T cells, p-STAT3 induces the expression of RORγt, the master transcription factor for Th17 cell differentiation, leading to the production of pro-inflammatory cytokines like IL-17. This compound inhibits this cascade by preventing the initial phosphorylation of STAT3, thereby blocking all downstream events.
Data Presentation
The following tables summarize representative data from preclinical studies using various STAT3 inhibitors in mouse models of autoimmune diseases. This data can serve as a benchmark for expected outcomes when using this compound.
Table 1: Efficacy of STAT3 Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Dosage | Administration Route | Mouse Strain | Key Outcomes | Reference |
| Stattic | 10 mg/kg/day | Intraperitoneal | SJL/J | Reduced mean clinical score, decreased CNS inflammation, reduced IL-17A in CD4+ T cells. | |
| LLL12b | Not Specified | Therapeutic | C57BL/6 | Suppressed disease progression, shifted Th17:Treg balance towards Tregs. | |
| STA-21 | Not Specified | Not Specified | Not Specified | Ameliorated EAE severity, decreased Th17 cells, increased Tregs and IL-10. |
Table 2: Efficacy of STAT3 Inhibitors in Colitis Models
| Compound | Dosage | Administration Route | Model | Key Outcomes | Reference |
| TTI-101 | 50 mg/kg/day | Oral Gavage | DSS-induced | Attenuated weight loss, rectal bleeding, and colon shortening. Reduced IL-17-producing cells. | |
| TTI-101 | 50 mg/kg/day | Oral Gavage | AOM/DSS-induced | Reduced adenoma numbers by 89%. | |
| Cpd 23 (Selective) | Not Specified | Not Specified | DSS-induced | Significantly greater reduction in disease activity index compared to dual STAT1/3 inhibitor. |
Table 3: Efficacy of STAT3 Inhibitors in Arthritis Models
| Compound | Dosage | Administration Route | Model | Key Outcomes | Reference |
| Herbal Formula (WJHL) | Not Specified | Intragastric | Collagen-Induced Arthritis (CIA) | Improved clinical scores, inhibited bone erosion, decreased IL-17, reduced p-STAT3. | |
| STAT3 siRNA | Not Specified | Not Specified | Collagen-Induced Arthritis (CIA) | Inhibited Th17 cell differentiation and osteoclast function. |
Experimental Protocols
The following protocols are generalized and should be optimized for specific experimental conditions. They are based on established methodologies for studying autoimmune diseases in mice and have been adapted for the use of this compound.
Preparation and Administration of this compound
a. Reagent Preparation:
-
Vehicle: Based on common practices for small molecule inhibitors, a suitable vehicle for oral administration is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. For intraperitoneal (IP) injection, a solution of 10% DMSO, 40% PEG300, and 50% sterile saline can be used. The final formulation should be a homogenous suspension or solution.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mg/mL) in 100% DMSO.
-
Working Solution: On each day of treatment, dilute the stock solution with the appropriate vehicle to the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg dosing volume). Vortex thoroughly before administration.
b. Administration:
-
Route: Given its high oral bioavailability, oral gavage is the recommended route. Intraperitoneal injection is an alternative.
-
Dosage: A starting dose of 25-50 mg/kg daily can be used, based on effective doses of similar STAT3 inhibitors like TTI-101. A dose-response study is recommended.
-
Procedure: Administer the prepared solution to mice using an appropriate gauge feeding needle for oral gavage or a 27-gauge needle for IP injection. Ensure the volume administered is appropriate for the mouse's weight (e.g., 5-10 mL/kg).
Experimental Autoimmune Encephalomyelitis (EAE) Model
a. Induction:
-
Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize female C57BL/6 mice (8-10 weeks old) subcutaneously at two sites on the flank with 100 µL of the emulsion.
-
Administer 200 ng of Pertussis Toxin (PTX) in PBS via IP injection on day 0 and day 2.
b. Treatment and Monitoring:
-
Begin treatment with this compound or vehicle on the day of disease onset (typically day 10-12) for a therapeutic regimen.
-
Monitor mice daily for clinical signs of EAE and body weight. Score disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
c. Endpoint Analysis:
-
At the peak of disease (or a pre-determined endpoint), euthanize mice and perfuse with PBS.
-
Harvest spleen for flow cytometry and brain/spinal cord for histology and immune cell isolation.
-
Histology: Fix CNS tissue in 4% paraformaldehyde, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Luxol Fast Blue (LFB) staining to assess demyelination.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
a. Induction:
-
Administer 3-5% (w/v) DSS in the drinking water of C57BL/6 mice (8-10 weeks old) for 5-7 consecutive days.
b. Treatment and Monitoring:
-
Administer this compound or vehicle daily via oral gavage, starting on day 0 of DSS administration.
-
Monitor mice daily for body weight loss, stool consistency, and rectal bleeding. Calculate a Disease Activity Index (DAI).
c. Endpoint Analysis:
-
At the end of the DSS treatment period, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect a portion of the distal colon for histology (H&E staining to assess inflammation, ulceration, and epithelial damage) and another portion for cytokine analysis via ELISA or qPCR.
Flow Cytometry for Th17/Treg Analysis
-
Cell Preparation: Prepare single-cell suspensions from the spleen or draining lymph nodes. For CNS-infiltrating cells, perform a Percoll gradient separation.
-
Restimulation (for intracellular cytokine staining): Incubate cells for 4-5 hours with PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Stain cells with fluorescently-conjugated antibodies against surface markers such as CD4 and CD25.
-
Fixation and Permeabilization: Fix cells with a fixation buffer and then permeabilize using a permeabilization buffer suitable for intracellular staining (e.g., a Foxp3 staining buffer set).
-
Intracellular Staining: Stain cells with antibodies against intracellular targets: anti-IL-17A for Th17 cells and anti-Foxp3 for Treg cells.
-
Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software. Gate on CD4+ lymphocytes to determine the percentage of IL-17A+ (Th17) and Foxp3+ (Treg) cells.
ELISA for Cytokine Quantification
-
Sample Preparation: Collect blood via cardiac puncture and process to obtain serum. Alternatively, prepare supernatants from cultured splenocytes.
-
Procedure: Use commercially available ELISA kits for mouse IL-17A and IL-10. Follow the manufacturer's protocol.
-
General Steps:
-
Add standards and samples to the antibody-pre-coated microplate.
-
Incubate to allow cytokine binding.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Incubate, then wash. Add streptavidin-HRP.
-
Incubate, then wash. Add TMB substrate and incubate for color development.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Analysis: Calculate cytokine concentrations by comparing sample absorbance to the standard curve.
Conclusion
This compound represents a valuable tool for investigating the role of the STAT3 pathway in autoimmune disease pathogenesis. Its favorable pharmacokinetic profile makes it well-suited for in vivo studies. The protocols outlined above provide a comprehensive framework for evaluating the efficacy of this compound in robust and clinically relevant animal models. By modulating the Th17/Treg balance, this compound has the potential to ameliorate disease severity, offering a promising avenue for the development of novel autoimmune therapies. Careful optimization of dosages and treatment schedules will be crucial for maximizing its therapeutic potential.
References
- 1. frontiersin.org [frontiersin.org]
- 2. An herbal formula attenuates collagen-induced arthritis via inhibition of JAK2-STAT3 signaling and regulation of Th17 cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of STAT3 by Stattic Ameliorates Clinical Symptoms and Reduces Autoinflammation in Myeloid, Lymphoid, and Neuronal Tissue Compartments in Relapsing–Remitting Model of Experimental Autoimmune Encephalomyelitis in SJL/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STAT3 Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently over-activated in a wide range of human cancers, with some studies indicating its activation in over 70% of human cancers[1][2]. As a transcription factor, STAT3 plays a pivotal role in regulating the expression of genes involved in cell proliferation, survival, differentiation, and angiogenesis[3][4]. Its persistent activation in tumor cells promotes oncogenesis and is often associated with poor prognosis and resistance to conventional therapies[5].
The aberrant activation of STAT3 is driven by various upstream signals, including cytokines like Interleukin-6 (IL-6) and growth factors. In its activated state, STAT3 promotes the transcription of genes that suppress apoptosis and enhance cell cycle progression. Furthermore, STAT3 signaling is instrumental in creating an immunosuppressive tumor microenvironment by promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the anti-tumor immune response. Given its multifaceted role in tumor progression and immune evasion, targeting STAT3 has emerged as a promising strategy in cancer therapy.
This document provides detailed application notes and protocols for the use of STAT3 inhibitors in combination with other anti-cancer agents, using the STAT3 inhibitor WP1066 in combination with immunotherapy as a key example.
The STAT3 Signaling Pathway in Cancer
The STAT3 signaling cascade is a central hub for numerous oncogenic pathways. The diagram below illustrates a simplified overview of this pathway in the context of cancer.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. recludixpharma.com [recludixpharma.com]
- 3. dovepress.com [dovepress.com]
- 4. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition in combination with CD47 blockade inhibits osteosarcoma lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating STAT3-IN-17: A Technical Guide to Overcoming Solubility Challenges in Aqueous Buffers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing STAT3-IN-17, a moderate inhibitor of the STAT3 signaling pathway. This document offers practical solutions to common solubility issues encountered in aqueous buffers, alongside detailed experimental protocols and frequently asked questions to ensure successful and reproducible experimental outcomes.
Troubleshooting Guide: Addressing this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound when preparing solutions for in vitro and in vivo experiments. The following guide provides a systematic approach to troubleshooting these issues.
Problem: Precipitate forms when diluting DMSO stock solution in aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound is sparingly soluble in aqueous solutions. Direct dilution from a high-concentration DMSO stock can cause it to crash out. Solution: Employ a serial dilution method. First, dilute the DMSO stock to an intermediate concentration in a small volume of a water-miscible co-solvent like ethanol or PEG300 before the final dilution in the aqueous buffer. |
| High Final DMSO Concentration | A high concentration of DMSO in the final working solution can be toxic to cells and may also contribute to precipitation. Solution: Keep the final DMSO concentration in your cell culture medium or assay buffer below 0.5%, and ideally below 0.1%. This may necessitate preparing a more diluted DMSO stock solution. |
| Buffer Composition and pH | The pH and composition of the aqueous buffer can significantly impact the solubility of small molecules. While specific data for this compound is not readily available, the ionization state of the compound can influence its solubility. |
| Temperature Effects | Dilution into a cold aqueous buffer can decrease the solubility of the compound. Solution: Warm the aqueous buffer to 37°C before adding the this compound solution. |
| Kinetic vs. Thermodynamic Solubility | A solution may appear clear initially (kinetically soluble) but precipitate over time as it reaches its thermodynamically stable state. Solution: Prepare working solutions fresh for each experiment and use them promptly. If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods, but be sure to visually inspect for any precipitation before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL (78.80 mM)[1]. To aid dissolution, ultrasonic treatment and warming to 60°C can be employed[1]. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1].
Q2: How should I prepare working solutions of this compound in aqueous buffers for cell-based assays?
A2: Due to the low aqueous solubility of this compound, direct dilution of a high-concentration DMSO stock into your aqueous experimental buffer (e.g., PBS or cell culture medium) is not recommended as it will likely cause precipitation. A step-wise dilution approach is advised. For example, first dilute your DMSO stock solution with cell culture medium to an intermediate concentration before further diluting to the final desired concentration. Always add the inhibitor solution to the buffer with gentle vortexing to ensure rapid mixing.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A3: To minimize solvent-induced toxicity and artifacts in your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% and ideally no more than 0.1%[2].
Q4: Can I store the aqueous working solutions of this compound?
A4: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment. If short-term storage is unavoidable, the solution should be sterile-filtered and stored at 4°C. Before use, it is critical to visually inspect the solution for any signs of precipitation.
Q5: I am still observing precipitation even after following the recommended procedures. What else can I try?
A5: If solubility issues persist, consider the following:
-
Lower the final concentration of this compound: It is possible that the desired final concentration exceeds the solubility limit in your specific aqueous buffer.
-
Use of a surfactant: A very small amount of a biocompatible surfactant, such as Tween 80, can sometimes help to maintain the solubility of hydrophobic compounds in aqueous solutions. However, this should be tested for compatibility with your specific assay.
-
pH adjustment of the buffer: While there is no specific data for this compound, the solubility of some compounds can be influenced by pH. If your experimental system allows, you could test a range of pH values for your buffer.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (78.80 mM)[1] | Ultrasonic treatment and warming to 60°C can facilitate dissolution. Use of fresh, anhydrous DMSO is critical. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poorly soluble | Direct dilution from high-concentration DMSO stock is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is approximately 317.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.17 mg of the compound. b. Add the appropriate volume of anhydrous DMSO to the this compound powder. c. To facilitate dissolution, sonicate the solution in an ultrasonic water bath and/or warm it to 60°C until the compound is completely dissolved. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption. f. Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
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Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium or desired aqueous buffer.
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Procedure: a. Thaw a vial of the 10 mM this compound stock solution. b. Perform a serial dilution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium, first prepare an intermediate dilution. c. Intermediate Dilution: Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution. Mix well by gentle pipetting. d. Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed (37°C) cell culture medium to achieve the final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%. e. Mix thoroughly by inverting the tube or gentle vortexing. f. Use the freshly prepared working solution immediately for your experiment.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the STAT3 signaling pathway, a recommended workflow for solubilizing this compound, and a troubleshooting decision tree.
References
STAT3-IN-17 off-target effects and how to minimize them
Welcome to the technical support center for STAT3-IN-17. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound and why are they a concern?
A1: Off-target effects occur when a compound interacts with unintended molecular targets within a cell. For kinase inhibitors like this compound, this can involve binding to other kinases with similar ATP-binding pockets. These unintended interactions can lead to a variety of issues, including cellular toxicity, misleading experimental results, and potential adverse effects in therapeutic applications. Understanding and mitigating these effects is crucial for accurate data interpretation and successful drug development.[1][2]
Q2: How can I determine if the observed cellular phenotype is a result of on-target STAT3 inhibition or an off-target effect?
A2: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is recommended:
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of STAT3 should rescue the on-target effects but not the off-target effects.
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Use of Structurally Different Inhibitors: Test other STAT3 inhibitors with different chemical scaffolds. If the same phenotype is observed, it is more likely to be an on-target effect.
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Cellular Target Engagement Assays: Confirm that this compound is engaging with STAT3 in your cellular model at the concentrations you are using.
Q3: What are common compensatory signaling pathways that might be activated upon STAT3 inhibition?
A3: Inhibition of a key signaling node like STAT3 can sometimes lead to the activation of compensatory pathways as the cell attempts to maintain homeostasis. While specific pathways can be cell-type dependent, feedback activation of other STAT family members (e.g., STAT1, STAT5) or other oncogenic pathways like MAPK/ERK has been observed with some kinase inhibitors.[3] It is advisable to monitor the activation status of related signaling proteins using techniques like Western blotting.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at concentrations intended to be effective for STAT3 inhibition.
| Potential Cause | Suggested Action | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound. 2. Compare the IC50 values for off-targets to the IC50 for STAT3. | 1. Identification of unintended kinase targets. 2. Determine if cytotoxicity correlates with inhibition of a specific off-target. |
| Compound solubility issues | 1. Verify the solubility of this compound in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity. | Prevention of compound precipitation, which can cause non-specific cellular stress and toxicity. |
| On-target toxicity | In some cell lines, the STAT3 pathway may be critical for survival. Titrate this compound to the lowest effective concentration. | Determine if the cytotoxicity is an unavoidable consequence of inhibiting a crucial survival pathway in your specific model. |
Issue 2: Inconsistent or unexpected experimental results across different assays.
| Potential Cause | Suggested Action | Expected Outcome |
| Activation of compensatory signaling | 1. Use Western blotting to probe for the activation of other STAT members or related pathways (e.g., ERK, AKT). 2. Consider using inhibitor combinations to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to STAT3 inhibition, leading to more consistent and interpretable data.[1] |
| Inhibitor instability | 1. Check the stability of this compound in your experimental conditions (e.g., in media at 37°C over time). 2. Prepare fresh stock solutions regularly. | Ensure that the effective concentration of the inhibitor is maintained throughout the experiment. |
| Cell line-specific off-targets | The off-target profile of an inhibitor can sometimes vary depending on the proteomic landscape of the cell line. | Confirm key off-targets in your specific cell model using cellular target engagement assays. |
Quantitative Data Summary
The following table summarizes hypothetical kinase selectivity data for this compound. This data is illustrative and should be confirmed experimentally for your specific batch of the compound.
Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. STAT3 |
| STAT3 | 15 | 1x |
| JAK2 | 250 | 16.7x |
| TYK2 | 450 | 30x |
| SRC | 800 | 53.3x |
| LCK | 1200 | 80x |
| ERK1 | >10,000 | >667x |
| AKT1 | >10,000 | >667x |
Data is for illustrative purposes only.
Key Experimental Protocols
Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
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Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
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Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
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Binding/Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay.
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For Binding Assays: The inhibitor competes with a labeled ligand for binding to each kinase. The amount of bound labeled ligand is measured to determine the inhibitor's affinity.
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For Activity Assays: The ability of the inhibitor to prevent the phosphorylation of a substrate by each kinase is measured, often using radiolabeled ATP ([γ-³³P]ATP).[4]
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Data Analysis: The results are usually reported as percent inhibition at the tested concentration or as IC50/Kd values for any significant hits. This allows for the quantification of potency against off-target kinases.
Western Blotting for Downstream Signaling
Objective: To assess the on-target effect on the STAT3 pathway and to detect potential off-target effects on other signaling pathways.
Methodology:
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Cell Treatment: Treat cells with a dose-range of this compound and a vehicle control for a specified time.
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Protein Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in p-STAT3 confirms on-target activity, while changes in p-ERK or p-AKT may suggest off-target or compensatory effects.
Visualizations
Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: STAT3-IN-17 Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results when using STAT3-IN-17. This guide provides answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to help you obtain clear and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It exerts its inhibitory effect by interfering with the STAT3 signaling pathway, which is crucial for the transcription of genes involved in cell proliferation, survival, and differentiation. The primary mechanism of inhibition involves the reduction of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue, a critical step for its activation, dimerization, and subsequent nuclear translocation.
Q2: What is the optimal concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time can vary depending on the cell line and experimental conditions. However, a good starting point is to perform a dose-response and time-course experiment. Based on available data, concentrations ranging from 2.5 µM to 40 µM have been shown to inhibit STAT3 phosphorylation, with incubation times typically between 24 and 48 hours.[1] For initial experiments, you may consider treating cells with 10 µM this compound for 24 hours.
Q3: I am not seeing any inhibition of p-STAT3 (Tyr705) after treating with this compound. What could be the problem?
There are several potential reasons for the lack of p-STAT3 inhibition. These include:
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Inactive Inhibitor: Ensure that the this compound was stored correctly, typically at -20°C or -80°C for long-term storage, to maintain its activity.[1] Repeated freeze-thaw cycles should be avoided.
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Insufficient Inhibitor Concentration or Incubation Time: The concentration or duration of treatment may not be sufficient for your specific cell line. Consider increasing the concentration or extending the incubation time.
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Cell Line Resistance: Some cell lines may be less sensitive to this particular inhibitor.
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Problems with Western Blot Technique: The issue may lie within the Western blot procedure itself. Refer to the detailed troubleshooting guide below.
Q4: My total STAT3 levels appear to decrease after treatment with this compound. Is this expected?
While the primary effect of this compound is the inhibition of phosphorylation, some studies with other STAT3 inhibitors have shown a downstream decrease in total STAT3 protein levels, possibly due to effects on protein stability or gene expression. However, you should always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading and confirm that the observed decrease is not an artifact of the Western blot.
Q5: Should I use Bovine Serum Albumin (BSA) or non-fat dry milk for blocking when detecting p-STAT3?
For antibodies targeting phosphorylated proteins, it is generally recommended to use 5% BSA in TBST for blocking.[2] Milk contains phosphoproteins, such as casein, which can lead to high background noise due to non-specific binding of the phospho-specific antibody.
Quantitative Data: this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (STAT3 inhibition) | 0.7 µM | HEK-Blue IL-6 cells | [1][3] |
| IC50 (HeLa cell growth) | 2.7 µM | HeLa cells | |
| Effective Concentration (p-STAT3 inhibition) | 2.5 - 40 µM | Cell Culture | |
| Incubation Time (p-STAT3 inhibition) | 24 hours | Cell Culture | |
| Inhibition of STAT3 pathway | 76.5% | HEK-Blue IL-6 cells (at 10 µM for 20h) | |
| Solubility | 10 mM in DMSO |
Experimental Protocol: Western Blot for p-STAT3 Inhibition by this compound
This protocol outlines the key steps for assessing the efficacy of this compound by monitoring p-STAT3 (Tyr705) levels.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to reach 70-80% confluency at the time of harvest. b. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). c. Treat cells with the desired concentration of this compound (e.g., 2.5, 10, 40 µM) for the desired time (e.g., 24 hours). Include a DMSO-treated vehicle control. d. For a positive control for STAT3 activation, stimulate a separate set of cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis: a. After treatment, wash cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Prepare protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology) diluted in 5% BSA/TBST overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Prepare and apply an Enhanced Chemiluminescence (ECL) substrate. b. Capture the signal using a chemiluminescence imaging system. c. For analysis of total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.
Signaling Pathway and Workflow Diagrams
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for this compound Western blot experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| No/Weak p-STAT3 Signal in Positive Control | Inefficient STAT3 Activation: Insufficient concentration or incubation time of the stimulating agent (e.g., IL-6). | Optimize the stimulation conditions. A typical starting point is 10-50 ng/mL of IL-6 for 15-30 minutes. |
| Sample Degradation: Dephosphorylation of p-STAT3 by phosphatases during sample preparation. | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times. | |
| Antibody Issues: Primary or secondary antibody may be inactive or used at a suboptimal dilution. | Use a fresh aliquot of the antibody. Titrate the antibody to find the optimal concentration. For p-STAT3, high-quality antibodies are crucial. | |
| No Inhibition of p-STAT3 with this compound | Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling. | Purchase a new vial of this compound. Ensure it is stored at the recommended temperature and avoid multiple freeze-thaw cycles. |
| Suboptimal Treatment Conditions: The concentration of this compound may be too low or the incubation time too short for your cell line. | Perform a dose-response (e.g., 1 µM to 50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment. | |
| Inhibitor Solubility: The inhibitor may not be fully dissolved in the cell culture medium. | Ensure the stock solution in DMSO is clear. When adding to the medium, vortex or mix well to ensure proper dispersion. | |
| High Background on the Blot | Blocking Inefficiency: The blocking agent is not effectively preventing non-specific antibody binding. | Use 5% BSA in TBST for blocking when using phospho-specific antibodies. Increase blocking time to 1-2 hours at room temperature. |
| Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | Reduce the concentration of the antibodies. | |
| Insufficient Washing: Residual antibodies are not adequately washed off the membrane. | Increase the number and duration of washes with TBST (e.g., 3-4 washes of 10-15 minutes each). | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. | Consult the antibody datasheet for information on specificity. Consider using a different antibody from a reputable supplier. |
| Protein Degradation: Proteases in the sample may have degraded the target protein, leading to smaller bands. | Use protease inhibitors in your lysis buffer and handle samples quickly and on ice. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell confluency, passage number, or treatment conditions. | Maintain consistent cell culture practices. Use cells within a similar passage number range for all experiments. |
| Inconsistent Reagent Preparation: Variations in buffer or antibody dilutions. | Prepare fresh buffers for each experiment and use precise pipetting for dilutions. |
References
Preventing STAT3-IN-17 precipitation in cell media
Important Note: Our internal database and public resources did not yield information on a compound specifically named "STAT3-IN-17." We believe this may be a typographical error and have compiled this guide for STAT3-IN-1 , a well-documented STAT3 inhibitor. If you are working with a different compound, please verify its specific properties.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of STAT3-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is STAT3-IN-1 and what are its key properties?
STAT3-IN-1 is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It exerts its effect by inhibiting STAT3 phosphorylation and dimerization, which are critical steps for its activation and nuclear translocation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₆ | [1] |
| Molecular Weight | 475.53 g/mol | [1][2] |
| CAS Number | 2059952-75-7 | |
| Appearance | Light yellow to orange solid |
Q2: What is the solubility of STAT3-IN-1 in common solvents?
STAT3-IN-1 is poorly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO). It is crucial to use high-quality, anhydrous DMSO as the solvent's hygroscopic nature can significantly reduce the compound's solubility.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 32 mg/mL (67.29 mM) | Use fresh, anhydrous DMSO. | |
| 125 mg/mL (262.86 mM) | Ultrasonic assistance may be needed. | ||
| Ethanol | Information not readily available | Generally lower than DMSO for similar compounds. | |
| Water | Insoluble |
Q3: What is the recommended procedure for preparing a stock solution of STAT3-IN-1?
To minimize precipitation, it is critical to prepare a high-concentration stock solution in anhydrous DMSO.
Experimental Protocol: Preparation of STAT3-IN-1 Stock Solution
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Equilibration: Allow the vial of powdered STAT3-IN-1 to reach room temperature before opening to prevent condensation of moisture.
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Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you may warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.
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Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Preventing STAT3-IN-1 Precipitation in Cell Media
Issue: I observed precipitation after adding STAT3-IN-1 to my cell culture medium.
This is a common issue with hydrophobic compounds like STAT3-IN-1. The following steps can help you troubleshoot and prevent precipitation.
1. Check the Final DMSO Concentration:
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Problem: The final concentration of DMSO in the cell culture medium may be too low to maintain the solubility of STAT3-IN-1.
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Solution: While high concentrations of DMSO can be toxic to cells, ensure that the final concentration is sufficient to keep the inhibitor in solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, the optimal concentration should be determined experimentally for your specific cell type.
2. Modify the Dilution Method:
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Problem: Direct addition of a highly concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to rapidly precipitate.
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Solution: Employ a serial dilution or pre-dilution step.
Experimental Protocol: Dilution of STAT3-IN-1 into Cell Culture Medium
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Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
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Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your STAT3-IN-1 stock solution in pre-warmed medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM solution.
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Final Dilution: Add the desired volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to the final volume of pre-warmed cell culture medium.
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Mixing: Immediately after adding the inhibitor, gently swirl or pipette the medium up and down to ensure rapid and uniform distribution. Avoid vigorous shaking or vortexing, which can introduce air bubbles and denature proteins in the serum.
3. Consider the Role of Serum:
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Problem: The presence and concentration of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium can affect the solubility of small molecules.
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Solution:
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Serum-Free Conditions: If your experiment allows, consider adding STAT3-IN-1 to serum-free medium first, allowing it to disperse, and then adding the serum.
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Serum Concentration: Be aware that variations in serum lots can impact experimental outcomes. If you observe precipitation after changing your serum batch, this could be a contributing factor.
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4. Incubation and Observation:
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Problem: Precipitation may not be immediate and can occur over time during incubation.
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Solution: After adding STAT3-IN-1, visually inspect the culture vessel under a microscope. Check for any signs of precipitation (e.g., small crystals, cloudiness) at different time points throughout your experiment.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the biological context, the following diagrams are provided.
Caption: Workflow for preparing STAT3-IN-1 solutions.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of STAT3-IN-1.
References
STAT3-IN-17 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for STAT3-IN-17, a novel inhibitor of the STAT3 signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in in-vitro experiments, with a focus on its effects on non-cancerous cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: Generally, STAT3 inhibitors are designed to exhibit selective cytotoxicity towards cancer cells, which often have constitutively active STAT3 signaling. In contrast, non-cancerous cells, where STAT3 activation is transient and tightly regulated, are expected to be less sensitive to STAT3 inhibition. However, some level of cytotoxicity can be observed in non-cancerous cells, particularly at higher concentrations or with prolonged exposure, as STAT3 plays roles in normal cellular processes such as proliferation and survival. The cytotoxic effect is cell-type dependent.
Q2: At what concentration should I start my experiments with this compound in non-cancerous cells?
A2: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific non-cancerous cell line. A starting point could be a concentration range that has been shown to be effective in cancer cell lines (e.g., 1-10 µM), with subsequent dilutions to lower concentrations to assess the impact on non-cancerous cells. Based on available data for other STAT3 inhibitors, non-cancerous cells may tolerate higher concentrations than cancer cells.
Q3: How can I confirm that this compound is inhibiting the STAT3 pathway in my cells?
A3: The most direct way to confirm the inhibitory effect of this compound is to perform a Western blot analysis to assess the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Y705). A decrease in the p-STAT3/total STAT3 ratio upon treatment with this compound would indicate target engagement. Additionally, you can measure the mRNA or protein levels of known STAT3 downstream target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) using RT-qPCR or Western blotting.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a specific STAT3 inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. Potential off-target effects could involve other STAT family members (e.g., STAT1, STAT5) or other kinases. It is advisable to consult the manufacturer's selectivity data or perform your own kinase profiling assays if off-target effects are a concern for your experimental system.
Troubleshooting Guides
This section provides solutions to common problems that may arise during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous cells at low concentrations. | 1. Cell line is particularly sensitive to STAT3 inhibition. 2. Solvent (e.g., DMSO) toxicity. 3. Incorrect compound concentration. | 1. Perform a thorough dose-response curve to determine the IC50. 2. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1%). Run a solvent-only control. 3. Verify the stock solution concentration and dilution calculations. |
| No or low cytotoxicity observed in cancer cell lines expected to be sensitive. | 1. Compound instability or degradation. 2. Cell line has developed resistance. 3. Suboptimal experimental conditions. | 1. Prepare fresh stock solutions. Aliquot and store at -80°C to avoid freeze-thaw cycles. 2. Verify the STAT3 activation status of your cell line. 3. Optimize cell seeding density and incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent compound preparation. 3. Variations in incubation times or conditions. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Ensure precise timing and consistent environmental conditions (temperature, CO2). |
| Precipitation of the compound in the culture medium. | 1. Poor solubility of the compound at the tested concentration. | 1. Ensure the final solvent concentration is sufficient to maintain solubility. 2. Visually inspect the medium for any precipitation after adding the compound. 3. If solubility is an issue, consider using a different solvent or a formulation with improved solubility. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various STAT3 inhibitors in selected non-cancerous cell lines. This data is provided as a reference to guide your experimental design with this compound.
| Inhibitor | Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| Stattic | NIH/3T3 | Mouse Embryonic Fibroblast | CCK-8 | 24-72h | >10 |
| S3I-201 | NIH/3T3 | Mouse Embryonic Fibroblast | Annexin V | 48h | Less sensitive than v-Src transformed cells |
| SH-4-54 | Human Fetal Astrocytes | Astrocyte | Not specified | Not specified | No toxicity observed |
| Extract | CCD-18Co | Human Colon Fibroblast | Not specified | Not specified | No cytotoxicity at 150 µg/mL |
Experimental Protocols
Below are detailed protocols for common cytotoxicity assays that can be used to evaluate the effect of this compound on your cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
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This compound stock solution
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Complete cell culture medium
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Prepare serial dilutions of this compound in complete culture medium.
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Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound, a vehicle control (e.g., DMSO), and a no-treatment control.
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
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Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the no-treatment control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
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This compound stock solution
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Complete cell culture medium
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96-well cell culture plates
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Commercially available LDH cytotoxicity assay kit
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Microplate reader
Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound, a vehicle control, and a no-treatment control for the desired duration.
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Include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH (from the medium alone).
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After incubation, carefully collect a portion of the supernatant from each well.
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Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
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Incubate the plate at room temperature for the time specified in the kit protocol.
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Measure the absorbance at the recommended wavelength (usually 490 nm).
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Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.
Technical Support Center: Overcoming Resistance to STAT3-IN-17 in Cancer Cells
Welcome to the technical support center for STAT3-IN-17. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to the STAT3 inhibitor, this compound, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). In its active, phosphorylated form (p-STAT3), STAT3 acts as a transcription factor that promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and immune evasion, all of which are hallmarks of cancer.[1][2][3] this compound is designed to interfere with STAT3 signaling, thereby reducing the transcription of these pro-cancerous genes and inhibiting tumor growth.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to STAT3 inhibitors in general can arise from several mechanisms:
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Activation of Feedback Loops: Cancer cells can develop resistance by activating feedback loops that reactivate STAT3 or bypass its inhibition. A common mechanism involves the upregulation of upstream activators of STAT3, such as Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs).[2] Inhibition of one part of the pathway can lead to compensatory signaling that restores STAT3 activity.
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Crosstalk with Other Signaling Pathways: Increased activity in parallel signaling pathways, such as the NF-κB and MAPK/ERK pathways, can compensate for STAT3 inhibition and promote cell survival and proliferation.[1]
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Upregulation of STAT3 Target Genes: Cancer cells may upregulate the expression of key STAT3 target genes that are critical for survival, such as anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or cell cycle regulators (e.g., Cyclin D1).
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Mutations in the STAT3 Gene: Although less common, mutations in the STAT3 gene itself could potentially alter the binding site of this compound, reducing its efficacy.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform a dose-response curve with this compound on your parental (sensitive) and suspected resistant cell lines. A rightward shift in the IC50 value for the resistant cells would indicate reduced sensitivity. This can be coupled with assays to measure the downstream effects of STAT3 inhibition.
Troubleshooting Guides
Issue 1: Decreased Apoptosis in Response to this compound Treatment
Possible Cause 1: Activation of a Pro-Survival Feedback Loop
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Troubleshooting Steps:
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Assess STAT3 Phosphorylation: Perform a time-course experiment (e.g., 0, 6, 12, 24, 48 hours) treating your resistant cells with this compound. Analyze the levels of phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3 by Western blot. A rebound in p-STAT3 levels after initial inhibition could indicate a feedback mechanism.
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Investigate Upstream Kinases: Examine the activation status (phosphorylation) of upstream kinases like JAK1/2 and Src by Western blot in both sensitive and resistant cells, with and without this compound treatment.
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Co-inhibition: Treat resistant cells with a combination of this compound and a JAK inhibitor (e.g., Ruxolitinib) or an FGFR inhibitor. Assess cell viability and apoptosis. A synergistic effect would suggest the involvement of these feedback loops.
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Possible Cause 2: Upregulation of Anti-Apoptotic Proteins
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Troubleshooting Steps:
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Profile Anti-Apoptotic Proteins: Use Western blotting or qPCR to compare the expression levels of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 in sensitive versus resistant cells.
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Functional Validation: Knock down the expression of the upregulated anti-apoptotic protein(s) in resistant cells using siRNA or shRNA and then treat with this compound. An increase in apoptosis would confirm the role of that protein in resistance.
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Issue 2: Continued Cell Proliferation Despite this compound Treatment
Possible Cause: Activation of Parallel Pro-Proliferative Pathways
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Troubleshooting Steps:
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Pathway Analysis: Use a phosphokinase antibody array to get a broad overview of activated signaling pathways in your resistant cells compared to sensitive cells. Look for increased phosphorylation of key nodes in pathways like MAPK/ERK, PI3K/Akt, or NF-κB.
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Western Blot Validation: Confirm the findings from the array by performing Western blots for key phosphorylated proteins in these pathways (e.g., p-ERK, p-Akt, p-p65).
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Combination Therapy: Treat resistant cells with this compound in combination with inhibitors of the identified compensatory pathway (e.g., a MEK inhibitor like Selumetinib or a PI3K inhibitor). Assess the impact on cell proliferation.
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Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | This compound | 1.5 | - |
| Resistant Cancer Cell Line | This compound | 12.8 | 8.5 |
Table 2: Expression of Key Proteins in Sensitive vs. Resistant Cells (Hypothetical Data)
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| p-STAT3 (Tyr705) | 1.0 | 3.2 |
| p-JAK2 | 1.0 | 2.8 |
| Bcl-2 | 1.0 | 4.1 |
| p-ERK1/2 | 1.0 | 3.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Proteins
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Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-STAT3, STAT3, p-JAK2, JAK2, Bcl-2, p-ERK, ERK, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
Improving the bioavailability of STAT3-IN-17 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo bioavailability of the STAT3 inhibitor, STAT3-IN-17. While published data indicates good pharmacokinetic properties for this compound, this guide addresses potential challenges that may arise in specific experimental settings.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to suboptimal in vivo exposure of this compound.
Issue 1: Lower than Expected Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Steps |
| Poor Solubility and Dissolution in Vehicle | - Verify Solubility: this compound is soluble in DMSO at 25 mg/mL.[1] However, precipitation can occur upon dilution in aqueous vehicles. - Optimize Vehicle Composition: For oral gavage, consider vehicles such as 10% DMSO, 40% PEG400, and 50% Saline. For other STAT3 inhibitors, formulations with Tween-80 and corn oil have also been used.[2] - Utilize Formulation Strategies: If solubility remains an issue, consider advanced formulation approaches like lipid-based formulations or amorphous solid dispersions (see Experimental Protocols section). |
| High First-Pass Metabolism | - Consider Alternative Routes of Administration: If extensive first-pass metabolism is suspected, compare oral (PO) administration with intraperitoneal (IP) or intravenous (IV) injection to assess the extent of metabolic clearance. - Co-administration with Metabolic Inhibitors: In preclinical models, co-administration with broad-spectrum cytochrome P450 inhibitors can help determine the role of hepatic metabolism. |
| Incorrect Dosing or Animal Handling | - Ensure Accurate Dosing: Verify the concentration of your dosing solution and the accuracy of your dosing volume. - Standardize Animal Fasting: Food can significantly impact the absorption of small molecules. Ensure a consistent fasting period for all animals before dosing. |
| Variability in Animal Models | - Consider Strain and Species Differences: Metabolic rates and gastrointestinal physiology can vary between different strains and species of laboratory animals. |
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic parameters of this compound?
A1: In a study with rats, this compound exhibited favorable pharmacokinetic properties, including a high absolute bioavailability of 87.4% and a long elimination half-life of 11.1 hours when administered at 5 mg/kg orally.[1]
Q2: What is the recommended solvent for preparing this compound for in vitro and in vivo studies?
A2: this compound is soluble in DMSO at a concentration of 25 mg/mL.[1] For in vivo studies, it is common to prepare a stock solution in DMSO and then dilute it in a suitable vehicle for administration.
Q3: My in-house bioavailability assessment of this compound is significantly lower than the published data. What could be the reason?
A3: Several factors could contribute to this discrepancy. First, review your formulation and vehicle composition to ensure the compound is fully solubilized and stable. Second, consider the animal model used; differences in species or even strain can lead to variations in drug metabolism and absorption. Finally, analytical methods for quantifying the compound in plasma should be validated for accuracy and sensitivity.
Q4: What are the most common formulation strategies to improve the bioavailability of poorly soluble STAT3 inhibitors?
A4: For hydrophobic STAT3 inhibitors, common strategies include:
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Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic compounds.[3]
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Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, ASDs can enhance the dissolution rate and apparent solubility.
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Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles, such as liposomes or polymeric micelles, can protect it from degradation and improve its pharmacokinetic profile.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 317.24 g/mol | |
| Molecular Formula | C11H6F3N3O3S | |
| Solubility in DMSO | 25 mg/mL (78.80 mM) | |
| IC50 (STAT3) | 0.7 µM |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) - 25 mg/kg | Oral (ig) - 5 mg/kg | Reference |
| Cmax | - | 20.7 mg/L | |
| T1/2β | - | 11.1 h | |
| Absolute Bioavailability (F) | - | 87.4% |
Table 3: Comparison of Bioavailability of Different STAT3 Inhibitors
| Inhibitor | Animal Model | Oral Bioavailability | Reference |
| This compound | Rat | 87.4% | |
| LY5 | Mouse | Good | |
| UPCDC-10205 | Mouse | ~5% |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of this compound in Mice
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Animal Model: Use 6-8 week old male C57BL/6 mice.
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Acclimatization: Allow animals to acclimate for at least one week before the experiment.
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Grouping: Divide mice into two groups: intravenous (IV) and oral gavage (PO) administration (n=3-5 per group).
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Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
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Dosing Solution Preparation:
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Prepare a 10 mg/mL stock solution of this compound in DMSO.
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For the PO group, dilute the stock solution in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL for a 10 mg/kg dose.
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For the IV group, dilute the stock solution in a suitable IV vehicle to a final concentration for a 1 mg/kg dose.
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Administration:
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Administer the dosing solution to the PO group via oral gavage.
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Administer the dosing solution to the IV group via tail vein injection.
-
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Blood Sampling: Collect blood samples (approximately 50 µL) via retro-orbital or saphenous vein bleeding at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
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Bioanalysis: Analyze the plasma concentration of this compound using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Protocol 2: Preparation of a Lipid-Based Formulation (Conceptual)
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Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
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Formulation Development: Based on the solubility data, select a combination of oil, surfactant, and co-surfactant to prepare a self-emulsifying drug delivery system (SEDDS).
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Preparation:
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Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
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Add the calculated amount of this compound to the mixture.
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Gently heat and vortex the mixture until a clear and homogenous solution is formed.
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Characterization:
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Visually assess the self-emulsification properties by adding a small amount of the formulation to water with gentle agitation.
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Measure the droplet size and zeta potential of the resulting emulsion.
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Evaluate the in vitro dissolution profile of the formulation.
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Visualizations
Caption: Canonical STAT3 signaling pathway.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
References
Validation & Comparative
STAT3-IN-17 vs. Stattic: A Comparative Guide to STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when dysregulated, plays a pivotal role in the development and progression of numerous human cancers and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting STAT3 is an area of intense research. This guide provides a detailed, objective comparison of two such inhibitors: STAT3-IN-17 and the more established compound, Stattic. We present a summary of their performance based on available experimental data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and Stattic based on currently available literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.
| Parameter | This compound | Stattic | Reference |
| Mechanism of Action | STAT3 inhibitor | Inhibits STAT3 SH2 domain, preventing dimerization and activation | [1][2] |
| IC50 (STAT3 Inhibition) | 0.7 µM (HEK-Blue IL-6 reporter assay) | 5.1 µM (in vitro, inhibition of p-STAT3 binding to peptide) | [1][2] |
| IC50 (Cell Growth Inhibition) | 2.7 µM (HeLa cells) | 5.5 µM (MDA-MB-231 cells), 1.7 µM (PC3 cells, STAT3-deficient) | [1] |
| Reported Off-Target Effects | Inhibits pyruvate-ferredoxin oxidoreductase (PFOR), inhibits Helicobacter pylori | Can reduce histone acetylation independent of STAT3 |
Delving into the Mechanisms and In Vitro Efficacy
This compound is a moderately potent STAT3 inhibitor. It has been shown to inhibit the STAT3 signaling pathway, leading to a reduction in the phosphorylation of STAT3 at the critical tyrosine 705 residue (p-STAT3 Y705). This inhibition of STAT3 activation translates to anti-proliferative effects in cancer cell lines such as HeLa. Notably, this compound also exhibits activity against the microbial enzyme pyruvate-ferredoxin oxidoreductase (PFOR) and the bacterium Helicobacter pylori, suggesting potential off-target activities that should be considered during experimental design.
Stattic , one of the first-described non-peptidic small molecule inhibitors of STAT3, functions by targeting the Src Homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of activated, phosphorylated STAT3 monomers. By binding to this domain, Stattic effectively prevents the formation of STAT3 homodimers, a prerequisite for its nuclear translocation and subsequent regulation of target gene transcription. While widely used as a STAT3 inhibitor, emerging evidence indicates that Stattic can exert biological effects independently of its action on STAT3, such as the reduction of histone acetylation. This highlights the importance of validating findings with complementary approaches, such as genetic knockdown of STAT3.
Visualizing the STAT3 Signaling Pathway and Inhibition
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and the points of intervention for inhibitors like this compound and Stattic.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Experimental Protocols
To aid in the experimental validation and comparison of STAT3 inhibitors, we provide detailed methodologies for key assays.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is essential for determining the direct impact of an inhibitor on STAT3 activation.
1. Cell Culture and Treatment:
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Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
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Treat cells with various concentrations of this compound, Stattic, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).
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For experiments involving cytokine stimulation, serum-starve cells and then stimulate with a cytokine like Interleukin-6 (IL-6) in the presence or absence of the inhibitor.
2. Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
3. Protein Quantification:
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Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting:
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Denature equal amounts of protein by boiling in Laemmli sample buffer.
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Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
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Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of the inhibitors.
1. Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
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Treat cells with a serial dilution of this compound, Stattic, or vehicle control.
3. Incubation:
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Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTT Addition and Formazan Solubilization:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Measurement:
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for comparing STAT3 inhibitors.
Caption: A typical workflow for comparing STAT3 inhibitors.
Conclusion
Both this compound and Stattic represent valuable tools for the investigation of STAT3 signaling. Based on the available data, this compound appears to be a more potent inhibitor of STAT3 in cell-based assays than Stattic. However, the broader target profile of this compound, including its effects on microbial enzymes, warrants careful consideration and the use of appropriate controls. Stattic, while less potent, is a more established inhibitor with a well-characterized mechanism of action, though its STAT3-independent effects should not be overlooked.
The choice between this compound and Stattic will ultimately depend on the specific research question, the experimental system, and the desired balance between potency and selectivity. We recommend that researchers perform their own head-to-head comparisons in their systems of interest to make the most informed decision. The protocols and workflows provided in this guide offer a robust framework for such a comparative analysis.
References
STAT3-IN-17: A Comparative Analysis of Specificity Against Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor critically involved in cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime therapeutic target. STAT3-IN-17 has emerged as a moderate inhibitor of the STAT3 pathway. This guide provides an objective comparison of this compound's performance and specificity relative to other well-documented STAT3 inhibitors, supported by available experimental data.
Overview of STAT3 Signaling Pathway
The canonical STAT3 signaling cascade is initiated by cytokines and growth factors binding to their respective cell surface receptors. This binding triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3 at a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes involved in oncogenesis.
Caption: Canonical JAK-STAT3 signaling pathway.
Quantitative Comparison of STAT3 Inhibitor Potency
The inhibitory potential of this compound and other reference compounds is summarized below. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value denotes higher potency.
| Inhibitor | Target/Assay | IC50 (µM) | Mechanism of Action | Known Off-Targets/Selectivity Issues |
| This compound (Compound 15) | STAT3 pathway (HEK-Blue IL-6 cells) | 0.7[1][2] | Inhibition of STAT3 phosphorylation (Tyr705)[2] | Pyruvate-ferredoxin oxidoreductase (PFOR), Helicobacter pylori[2] |
| HeLa cell proliferation | 2.7[1] | |||
| Stattic | STAT3 DNA-binding (cell-free) | 5.1 | Covalent modification of cysteine residues (Cys251, Cys259, Cys367, Cys426) | Can inhibit other STAT family members (STAT1, STAT5); other off-target effects reported. |
| S3I-201 | STAT3 DNA-binding (cell-free) | 86 | Covalent modification of cysteine residues (non-selective alkylating agent) | Non-selective; globally alkylates intracellular proteins and labels STAT1 and STAT5. |
| BP-1-102 | STAT3 SH2 Domain Binding | ~1-5 (cell-based) | Binds to STAT3 SH2 domain | Specificity profile not fully detailed. |
| C188-9 | STAT3 SH2 Domain Binding | ~25-50 (cell-based) | Binds to STAT3 SH2 domain | Specificity profile not fully detailed. |
Specificity Profile of this compound
This compound originated from a structure-activity relationship study of nitazoxanide derivatives aimed at discovering novel STAT3 pathway inhibitors. While it demonstrates sub-micromolar potency in a cell-based STAT3 reporter assay, its specificity has not been fully characterized against a broad panel of kinases or other STAT family members in publicly available literature.
The key known off-target activity of this compound is the inhibition of pyruvate-ferredoxin oxidoreductase (PFOR), an enzyme found in anaerobic bacteria and protozoa. This is consistent with its origin as a derivative of nitazoxanide, an antiparasitic and antiviral drug. This off-target activity highlights that this compound is not exclusively selective for STAT3 and may have effects on other cellular processes, particularly in microbial systems.
In contrast, inhibitors like S3I-201 have been shown to be highly non-selective, acting as general alkylating agents that modify numerous cellular proteins, including other STATs like STAT1 and STAT5. Stattic, another widely used inhibitor, is also known to have off-target effects and can inhibit other STAT family members. The development of truly specific STAT3 inhibitors remains a significant challenge due to the high degree of homology among STAT protein SH2 domains.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to characterize STAT3 inhibitors.
STAT3-Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3. Inhibition of the STAT3 pathway results in a decrease in luciferase reporter gene expression.
Methodology:
-
Cell Culture and Transfection: HEK-Blue™ IL-6 cells, which are engineered with a STAT3-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene, are cultured according to the manufacturer's protocol.
-
Compound Treatment: Cells are seeded in 96-well plates. After attachment, they are treated with various concentrations of the test inhibitor (e.g., this compound).
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STAT3 Activation: The STAT3 pathway is stimulated by adding a specific activator, such as Interleukin-6 (IL-6).
-
Signal Detection: After a suitable incubation period (e.g., 24 hours), the activity of the secreted SEAP is measured. This is typically done by collecting the cell culture supernatant and adding a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Data Analysis: The absorbance is read using a spectrophotometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a STAT3 Luciferase Reporter Assay.
Western Blot for STAT3 Phosphorylation
This technique is used to directly assess the phosphorylation status of STAT3 at Tyr705, a key marker of its activation.
Methodology:
-
Cell Lysis: Cancer cells with constitutively active STAT3 (e.g., HeLa) or cytokine-stimulated cells are treated with the inhibitor for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands is captured using an imaging system. The membrane is often stripped and re-probed with an antibody for total STAT3 to serve as a loading control.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
The FP assay is a biophysical method to quantify the direct binding of an inhibitor to the STAT3 SH2 domain, which is crucial for STAT3 dimerization.
Methodology:
-
Reagents: The assay requires recombinant STAT3 protein and a fluorescently labeled phosphopeptide probe that is known to bind to the STAT3 SH2 domain.
-
Assay Setup: The assay is performed in a microplate format. Recombinant STAT3 protein and the fluorescent probe are incubated together, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: Test compounds are added at various concentrations. If a compound binds to the SH2 domain, it will displace the fluorescent probe, causing it to tumble more rapidly in solution and resulting in a decrease in the fluorescence polarization signal.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The IC50 or Ki (inhibition constant) is determined by analyzing the dose-response curve of the inhibitor.
Caption: Principle of the Fluorescence Polarization Assay.
Conclusion
This compound is a valuable research tool for studying the STAT3 signaling pathway, demonstrating moderate, sub-micromolar potency in cell-based assays. However, for researchers and drug development professionals, it is crucial to acknowledge its known off-target effects on PFOR and the current lack of a comprehensive public selectivity profile against other kinases and STAT family members. When compared to other common STAT3 inhibitors like Stattic and S3I-201, this compound's specificity profile remains less characterized. S3I-201, in particular, serves as a cautionary example of a non-selective compound that acts as a pan-assay interference compound through non-specific alkylation. Therefore, while this compound shows promise, any experimental results obtained using this inhibitor should be interpreted with consideration for its potential off-target activities until a more complete specificity analysis is available. Rigorous experimental design, including the use of appropriate controls and orthogonal assays, is essential to validate findings related to STAT3 inhibition.
References
In Vivo Efficacy of STAT3 Inhibitors in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. Consequently, a multitude of STAT3 inhibitors are under development. This guide provides a comparative overview of the in vivo efficacy of various STAT3 inhibitors in preclinical xenograft models, with a focus on presenting supporting experimental data and detailed methodologies.
While this guide aims to provide a comprehensive comparison, it is important to note that publicly available in vivo xenograft data for a specific compound, STAT3-IN-17 , is limited at the time of this publication. Therefore, this document will focus on a comparative analysis of other well-documented STAT3 inhibitors, providing a valuable resource for researchers evaluating STAT3-targeted therapies.
STAT3 Signaling Pathway in Cancer
The STAT3 signaling cascade is a critical pathway in cancer progression. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in key cellular processes that contribute to tumorigenesis.
Caption: The STAT3 signaling pathway is activated by cytokines and growth factors, leading to the transcription of genes involved in cancer progression.
Comparative In Vivo Efficacy of STAT3 Inhibitors
The following tables summarize the in vivo efficacy of several STAT3 inhibitors in various xenograft models. The data presented is extracted from peer-reviewed publications and is intended for comparative purposes.
Small Molecule Inhibitors
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Host | Dosage and Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| BP-1-102 | Breast Cancer | MDA-MB-231 | Nude mice | 1 or 3 mg/kg, i.v., every 2 or 3 days for 15 days | Significant tumor growth inhibition. | [1] |
| Non-Small Cell Lung Cancer | A549 | Nude mice | 3 mg/kg, oral gavage, daily | Significant tumor growth inhibition. | [1] | |
| C188-9 | Head and Neck Squamous Cell Carcinoma | UM-SCC-17B | Nude mice | 12.5 mg/kg, i.p. | Prevented tumor xenograft growth. | [2][3] |
| Non-Small Cell Lung Cancer | A549 | Nude mice | 50 mg/kg, i.p., twice daily for 3 weeks | Significant reduction in tumor volume and weight. | [4] | |
| FLLL32 | Breast Cancer | MDA-MB-231 | Nude mice | Not specified | Significantly reduced tumor burdens. | |
| Pancreatic Cancer | PANC-1 | Chicken embryo chorioallantoic membrane (CAM) | Not specified | Significant reduction in tumor volume and vascularity. | ||
| Osteosarcoma | SJSA, OS-33 | Murine xenografts | Not specified | Inhibited tumor growth. | ||
| LLY17 | Triple-Negative Breast Cancer | 4T1 | Mammary fat pad syngeneic mouse model | Not specified | Suppressed tumor growth. | |
| SD-36 | Leukemia | MOLM-16 | SCID female mice | 25 mg/kg, i.v., single dose | Depleted STAT3 protein by >95% at 24h. | |
| Lymphoma | SU-DHL-1 | Not specified | 100 mg/kg, i.v., on day 1, 3, and 5 per week | Achieved complete tumor regression. | ||
| WP1066 | Pancreatic Cancer | Colo357FG | Athymic nu/nu mice | 40 mg/kg, i.p., thrice weekly for 4 weeks | 4-fold inhibition of tumor growth. | |
| OPB-31121 | Advanced Solid Tumors | Human patients (Phase I) | Human | 800 mg/day, oral | Showed preliminary antitumor activity with some patients exhibiting stable disease or tumor shrinkage. |
Biologic Inhibitors
| Inhibitor | Cancer Type | Xenograft Model (Cell Line) | Host | Dosage and Administration | Tumor Growth Inhibition (TGI) / Effect | Reference |
| STAT3 siRNA | Breast Cancer | MCF-7 | Nude mice | Not specified | Significantly slower tumor growth. | |
| Breast Cancer | MDA-MB-468 | Nude mice | Not specified | Significant inhibition of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of STAT3 inhibitors in xenograft models.
General Xenograft Tumor Model Workflow
Caption: A typical experimental workflow for assessing the in vivo efficacy of a drug in a xenograft mouse model.
Example Protocol: STAT3 Small Molecule Inhibitor in a Subcutaneous Xenograft Model
This protocol is a generalized representation based on common practices in the cited literature.
-
Cell Culture: Human cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a mixture of media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. The STAT3 inhibitor is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically the tumor volume at the end of the treatment period. Tumor growth inhibition (TGI) is calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis. This may include:
-
Western Blotting: To assess the levels of total STAT3, phosphorylated STAT3 (pSTAT3), and downstream target proteins.
-
Immunohistochemistry (IHC): To visualize the expression and localization of proteins like pSTAT3, Ki-67 (a proliferation marker), and CD31 (an angiogenesis marker) within the tumor tissue.
-
Conclusion
The preclinical data from various xenograft models strongly support the therapeutic potential of targeting the STAT3 signaling pathway in cancer. A range of small molecule and biologic inhibitors have demonstrated significant antitumor activity in vivo. While in vivo efficacy data for this compound is not yet widely available, the promising in vitro and pharmacokinetic profile suggests that it warrants further investigation. The comparative data presented in this guide can aid researchers in selecting and advancing the most promising STAT3 inhibitors towards clinical development. Future studies should continue to explore the efficacy of these inhibitors in a broader range of cancer models, including patient-derived xenografts, to better predict their clinical utility.
References
Evaluating the Therapeutic Potential of STAT3-IN-17: A Comparative Guide
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis. Its persistent activation is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This guide provides a comprehensive evaluation of STAT3-IN-17, a small molecule inhibitor of STAT3, by comparing its performance against other known STAT3 inhibitors. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed protocols to aid in laboratory evaluation.
Mechanism of Action: The STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is typically initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src. These kinases then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for the SH2 domain of latent STAT3 proteins in the cytoplasm.[1][2] Upon recruitment, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705). This phosphorylation induces the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins), which then translocate to the nucleus.[3][4] In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.[3] These target genes are involved in critical cellular processes that, when dysregulated, contribute to tumorigenesis, including cell cycle progression (e.g., Cyclin D1), survival and apoptosis resistance (e.g., Bcl-xL, Survivin), and immune evasion (e.g., PD-L1).
Comparative Analysis of STAT3 Inhibitors
This compound is a moderate STAT3 inhibitor. To evaluate its therapeutic potential, it is compared with several other well-characterized small-molecule STAT3 inhibitors. These alternatives target different aspects of the STAT3 signaling cascade, primarily by disrupting the function of the SH2 domain, which is crucial for STAT3 dimerization and activation.
| Inhibitor | Target / Mechanism of Action | Potency (IC₅₀ / K_d) | Cell-based Activity |
| This compound | STAT3 inhibitor. | IC₅₀ = 0.7 µM (HEK-Blue IL-6 reporter assay) | Inhibits STAT3 phosphorylation (Tyr705) and shows antiproliferative activity (IC₅₀ = 2.7 µM in HeLa cells). |
| S3I-201 (NSC 74859) | Selective inhibitor of STAT3 DNA-binding activity; targets the SH2 domain. | IC₅₀ = 86 µM (in vitro DNA-binding assay) | Induces apoptosis and inhibits growth in tumor cells with persistently active STAT3 (e.g., IC₅₀ ≈ 100 µM in MDA-MB-231 cells). |
| BP-1-102 | Binds to STAT3 SH2 domain, blocking pTyr peptide interactions and STAT3 activation. | K_d = 504 nM (binding affinity to STAT3) IC₅₀ = 6.8 µM (in vitro DNA-binding assay) | Selectively inhibits growth, survival, and invasion of STAT3-dependent tumor cells. |
| C188-9 (TTI-101) | High-affinity inhibitor targeting the pTyr peptide binding site in the STAT3 SH2 domain. | K_d = 4.7 nM (binding affinity to STAT3) IC₅₀ = 4-7 µM (inhibition of STAT3 activation in AML cells) | Induces apoptosis in AML cell lines and primary samples; prevents tumor xenograft growth. |
| Napabucasin (BBI608) | Inhibits STAT3-driven gene transcription and cancer stem cell activity. | IC₅₀ = 0.291 - 1.19 µM (on cancer stem cells) | Suppresses proliferation, invasion, and spheroid formation of glioblastoma cells; downregulates STAT3 expression. |
Experimental Protocols
To facilitate the direct comparison and evaluation of STAT3 inhibitors like this compound, standardized experimental procedures are crucial. Below are detailed protocols for key assays used to characterize the efficacy of these compounds.
Experimental Workflow: Evaluating a STAT3 Inhibitor
The following diagram outlines a typical workflow for assessing the on-target and downstream effects of a potential STAT3 inhibitor.
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) Analysis
This protocol is used to determine if a STAT3 inhibitor affects the phosphorylation status of STAT3 at Tyr705, a key marker of its activation.
-
Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, HeLa) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the STAT3 inhibitor (and a vehicle control) for the desired time period (e.g., 24 hours). If the cell line does not have constitutive STAT3 activation, stimulate with a cytokine like IL-6 (e.g., 50 ng/mL for 15-30 minutes) before harvesting.
-
Protein Extraction: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer to 20-40 µg of protein, and heat at 95-100°C for 5-10 minutes. Load samples onto an 8-10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane overnight at 4°C with a primary antibody against Phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology #9131) diluted 1:1000 in blocking buffer.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control like β-actin or GAPDH.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the inhibitor.
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the STAT3 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of STAT3. A successful inhibitor should reduce the formation of the STAT3-DNA complex.
-
Nuclear Extract Preparation: Treat cells with the inhibitor as described in the Western Blot protocol. After treatment, harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis followed by high-salt extraction of the nuclei. Quantify protein concentration.
-
Probe Labeling: Synthesize and anneal double-stranded DNA oligonucleotides containing the STAT3 consensus binding site (e.g., SIE/M67). Label the probe with a non-radioactive tag (e.g., biotin or an infrared dye like IRDye 700) or a radioactive isotope (³²P).
-
Binding Reaction: In a microcentrifuge tube, combine 5-10 µg of nuclear extract, a binding buffer (containing components like HEPES, MgCl₂, DTT, and a non-specific competitor DNA like poly(dI-dC)), and the STAT3 inhibitor. Incubate on ice for 15-20 minutes.
-
Probe Addition: Add the labeled DNA probe to the reaction mixture and incubate at room temperature for 20-30 minutes to allow for the formation of the DNA-protein complex.
-
Native Gel Electrophoresis: Add loading dye (without SDS) to the samples and load them onto a pre-run 4-6% non-denaturing polyacrylamide gel. Run the gel in a cold buffer (e.g., 0.5x TBE) at a constant voltage.
-
Detection:
-
For non-radioactive probes: Transfer the DNA-protein complexes to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or image the gel directly (for infrared dyes).
-
For radioactive probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
-
Analysis: Analyze the resulting bands. A decrease in the intensity of the shifted band (the STAT3-DNA complex) in inhibitor-treated samples compared to the control indicates inhibition of STAT3 DNA-binding activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]
Safety Operating Guide
Navigating the Disposal of STAT3-IN-17: A Guide to Laboratory Safety and Chemical Handling
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds are as crucial as the experiments themselves. This guide provides essential safety and logistical information for the proper disposal of STAT3-IN-17, a moderate inhibitor of the STAT3 protein. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Compound: this compound
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.
Recommended PPE for Handling this compound Waste:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the chemical waste. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the waste. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 respirator or higher (in a fume hood) | To be used if there is a risk of generating dust or aerosols from solid waste. |
This data is synthesized from general laboratory safety protocols for handling hazardous chemicals.[2]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated hazardous waste container.
-
Any materials grossly contaminated with the solid compound, such as weighing boats, contaminated filter paper, and gloves, should also be placed in this container.[2]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[2]
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's hazardous waste management plan.
-
The first rinse of any container that held this compound must be collected as hazardous waste.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Step 2: Container Management and Labeling
Properly containing and labeling waste is a key component of safe disposal and regulatory compliance.
-
Container Selection:
-
Use containers that are appropriate for the type of waste they will hold (e.g., glass jars for liquids, sturdy plastic containers for solids).
-
Ensure that containers can be securely closed to prevent leaks or spills. Containers must remain closed at all times except when adding waste.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Step 3: Storage
Temporary storage of hazardous waste within the laboratory must be done safely.
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials to prevent accidental reactions.
Step 4: Final Disposal
The final step is to arrange for the removal and proper disposal of the hazardous waste.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary resource for hazardous waste disposal. Contact them to arrange for the pickup of the this compound waste.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. Biologically active compounds can be harmful to aquatic life and the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling STAT3-IN-17
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the STAT3 inhibitor, STAT3-IN-17. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on information for structurally related STAT3 inhibitors. The following guidelines are based on the known hazards of similar compounds and general laboratory safety best practices.
Hazard Profile (based on related compounds):
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[1] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against splashes and aerosols.[2] |
| Skin and Body Protection | Impervious laboratory coat or gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be necessary if handling powders or creating aerosols. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling and use of this compound.
Experimental Protocol: In Vitro Cell-Based Assay
The following is a generalized protocol for utilizing this compound in a cell-based assay to assess its inhibitory effects.
1. Preparation of Stock and Working Solutions:
-
Stock Solution:
-
Under a chemical fume hood, prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot to avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium.
-
2. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
The following day, remove the existing medium and replace it with the medium containing the various concentrations of the this compound working solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
3. Incubation and Analysis:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibitor to exert its effects.
-
Following incubation, cell viability can be assessed using methods such as an MTT or CellTiter-Glo assay.
-
To confirm the mechanism of action, protein lysates can be collected and analyzed by Western blot for the phosphorylation status of STAT3 and other downstream targets.
Disposal Plan
Proper disposal of this compound and all contaminated materials is imperative to prevent environmental contamination and ensure laboratory safety.
-
Liquid Waste: All cell culture media, buffers, and other solutions containing this compound must be collected as hazardous chemical waste. Do not pour down the drain.
-
Solid Waste: All pipette tips, serological pipettes, cell culture plates, and any other disposable materials that have come into contact with this compound must be collected in a designated hazardous waste container.
-
Decontamination: Follow your institution's guidelines for the decontamination of any non-disposable equipment.
-
Final Disposal: All collected waste must be disposed of through your institution's approved hazardous waste management program. Ensure that all waste containers are properly labeled.
STAT3 Signaling Pathway
This compound is an inhibitor of the STAT3 signaling pathway. This pathway is crucial in regulating cell growth, differentiation, and survival. Its aberrant activation is implicated in various diseases, including cancer.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
